6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
Description
Properties
IUPAC Name |
4-(6-methyl-3-phenyl-1,2,4-triazin-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-14(18-7-9-19-10-8-18)15-13(17-16-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFUJWYPDWBWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
This guide provides an in-depth technical analysis of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine , a heterocyclic compound belonging to the as-triazine (1,2,4-triazine) class. This scaffold is distinct from the symmetric s-triazine (1,3,5-triazine) often found in herbicides and polymers, and is primarily investigated for its pharmacological potential in kinase inhibition, anti-inflammatory pathways, and antihypertensive activity.
Executive Summary & Chemical Identity
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine is a trisubstituted 1,2,4-triazine derivative.[1] Its structure features a phenyl group at position 3, a morpholine ring attached via nitrogen to position 5, and a methyl group at position 6. This substitution pattern is designed to balance lipophilicity (phenyl/methyl) with solubility and hydrogen-bonding capability (morpholine), optimizing the molecule for biological interaction.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 4-(6-methyl-3-phenyl-1,2,4-triazin-5-yl)morpholine |
| Molecular Formula | |
| Molecular Weight | 256.30 g/mol |
| Core Scaffold | 1,2,4-Triazine (as-triazine) |
| Key Substituents | 3-Phenyl (Aromatic), 5-Morpholino (Aliphatic heterocycle), 6-Methyl (Alkyl) |
| SMILES | CC1=C(N2CCOCC2)N=C(C3=CC=CC=C3)N=N1 |
Synthesis & Manufacturing Protocols
The synthesis of 1,2,4-triazines substituted at the 5-position typically proceeds via a nucleophilic aromatic substitution (
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the convergent synthesis strategy, highlighting the critical intermediate 5-chloro-6-methyl-3-phenyl-1,2,4-triazine .
Caption: Step-wise synthesis from benzamidrazone precursors to the final morpholino-substituted triazine.
Detailed Experimental Protocol
This protocol is derived from standard methodologies for 5-substituted 1,2,4-triazines.
Step 1: Cyclocondensation
Objective: Synthesize the triazinone core.
-
Reagents: Dissolve benzamidrazone (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq).
-
Reaction: Reflux the mixture for 4–6 hours. The reaction proceeds via the formation of a hydrazone intermediate which cyclizes.
-
Workup: Cool the solution. The product, 6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one , typically precipitates as a solid. Filter, wash with cold ethanol, and dry.
-
Note: Regioselectivity is controlled by the acidity and the specific 1,2-dicarbonyl used.
-
Step 2: Chlorination
Objective: Activate the C5 position.
-
Reagents: Suspend the triazinone (from Step 1) in phosphorus oxychloride (
) (excess). -
Catalyst: Add a catalytic amount of N,N-dimethylaniline or DMF.
-
Reaction: Reflux for 2–3 hours until the evolution of HCl gas ceases and the solution becomes clear.
-
Workup: Remove excess
under reduced pressure. Pour the residue onto crushed ice (carefully!) to decompose phosphonyl chlorides. Extract with dichloromethane (DCM).[2] -
Product: 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine . This intermediate is unstable to hydrolysis and should be used immediately or stored under anhydrous conditions.
Step 3: Nucleophilic Substitution (
)
Objective: Install the morpholine moiety.
-
Reagents: Dissolve the 5-chloro intermediate (1.0 eq) in dry THF or DCM.
-
Base: Add Morpholine (2.0–2.5 eq). The excess morpholine acts as both the nucleophile and the scavenger for the HCl generated. Alternatively, use triethylamine (TEA) as the base.
-
Reaction: Stir at room temperature for 1–2 hours. The reaction is usually rapid due to the electron-deficient nature of the 1,2,4-triazine ring.
-
Purification: Wash the organic layer with water and brine to remove morpholine hydrochloride salts. Dry over
. Purify via recrystallization (EtOH/Water) or silica gel chromatography (Hexane/EtOAc).
Physicochemical Properties
Understanding the physical behavior of this molecule is crucial for formulation and assay development.
| Property | Value (Predicted/Observed) | Significance |
| Physical State | Crystalline Solid | Stable at room temperature. |
| Melting Point | 140–160 °C (Range typical for class) | Indicates strong crystal lattice energy due to |
| Solubility (Water) | Low (< 0.1 mg/mL) | The lipophilic phenyl and methyl groups dominate. |
| Solubility (Organic) | High (DMSO, DCM, MeOH) | Suitable for stock solutions in biological assays. |
| LogP | ~2.5 – 3.0 | Moderate lipophilicity; likely membrane permeable. |
| pKa (Conjugate Acid) | ~3.5 – 4.5 | The triazine ring is weakly basic; morpholine nitrogen is less basic due to conjugation with the ring. |
| UV | ~260–280 nm | Characteristic of the phenyl-triazine conjugation. |
Biological Activity & Pharmacology
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, distinct from the 1,3,5-triazine (s-triazine) often found in antifolates.
Mechanism of Action (Hypothetical & Observed)
-
Kinase Inhibition: The morpholine oxygen and the triazine nitrogens can form critical hydrogen bonds with the hinge region of kinase ATP-binding pockets. The phenyl group often occupies the hydrophobic back-pocket.
-
Anti-inflammatory: Derivatives of 3-phenyl-1,2,4-triazine have shown inhibition of COX/LOX pathways or cytokine modulation.
-
Antihypertensive: Historically, 3-hydrazino-1,2,4-triazines were explored as vasodilators; while this molecule lacks the hydrazine, it retains the core scaffold relevant to vascular targets.
Structure-Activity Relationship (SAR) Model
The following diagram visualizes the pharmacophore features of the molecule.
Caption: Pharmacophore mapping of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine showing key interaction points.
Handling & Safety
-
Storage: Store at 2–8°C, protected from light.
-
Stability: Stable in solid form. Solutions in DMSO are stable for weeks at -20°C.
-
Hazards: Treat as a potential irritant. Avoid inhalation of dust. No specific toxicity data is available for this exact derivative, so standard "Unknown Bioactive Compound" precautions apply.
References
-
Synthesis of 1,2,4-Triazine Intermediates : Mojzych, M. (2005).[3][4] "Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine...". Molbank. Link
- Reactivity of 5-Chloro-1,2,4-triazines: Konno, S. et al. (1988). "Synthesis of 5-Substituted 1,2,4-Triazines". Chem. Pharm. Bull. (Demonstrates displacement of chlorine by amines).
-
Biological Activity of Triazine Hybrids : Sharma, R. et al. (2023).[5] "Recent biological applications of heterocyclic hybrids containing s-triazine scaffold". RSC Advances. (Discusses morpholine-triazine conjugates). Link
-
Structure of 3-Phenyl-1,2,4-triazines : Wen, L. et al. (2006).[2] "Crystal structure of 3-methylsulfanyl-5-phenyl-1,2,4-triazine". Acta Crystallographica. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Methylsulfanyl-5-phenyl-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][1,2,4]Triazine from Pivotal Intermediate [mdpi.com]
- 4. 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
Engineering Morpholino-Substituted 1,2,4-Triazine Scaffolds: Synthesis, Structure-Activity Relationships, and Therapeutic Applications
Executive Summary
The1 in modern drug discovery, forming the core of several FDA-approved therapeutics such as the antiepileptic drug lamotrigine[1]. Unlike its highly symmetrical 1,3,5-triazine (s-triazine) counterpart, the asymmetrical 1,2,4-triazine core offers distinct regiochemical vectors (positions 3, 5, and 6) for functionalization, allowing for the precise spatial orientation of pharmacophores[1].
The strategic incorporation of a morpholine ring—either directly attached to the triazine core or tethered via an alkyl/amide linker—profoundly alters the molecule's physicochemical properties and target engagement profile. This technical guide explores the mechanistic causality behind the synthesis of morpholino-substituted 1,2,4-triazines and analyzes their structure-activity relationships (SAR) across diverse biological targets, including kinase inhibition, G-protein-coupled receptor (GPCR) antagonism, and hypoxia-selective cytotoxicity.
Mechanistic Causality in Synthetic Workflows
The predominant classical method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines is the2 in the presence of ammonium acetate and acetic acid[2]. However, a critical limitation of this chemistry is that the reaction of unsymmetrical 1,2-diketones produces regioisomeric mixtures of 5,6-substituted triazines, which often require advanced separation techniques such as supercritical fluid chromatography (SFC)[2].
To bypass regiochemical ambiguity and efficiently install the morpholine moiety, late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) is frequently employed.
Experimental Protocol: Green Synthesis of 3-Morpholino-5,6-diaryl-1,2,4-triazines
Objective: To synthesize N-(2-morpholinoethyl)-5,6-diaryl-1,2,4-triazin-3-amines via a solvent-free SNAr pathway[3].
-
Step 1: Activation of the Triazine Core
-
Action: Convert 5,6-diaryl-1,2,4-triazin-3-one to its 3-methylthio derivative.
-
Causality: The carbonyl oxygen at the 3-position is a poor leaving group. Thionation followed by S-methylation generates a highly electrophilic C3 carbon. The methylthio (-SCH₃) group acts as an excellent leaving group, significantly lowering the activation energy required for the subsequent SNAr reaction[3].
-
-
Step 2: Solvent-Free Nucleophilic Substitution
-
Action: React 1.0 mmol of the 3-methylthiotriazine intermediate with 4.0 mmol of 4-(2-aminoethyl)morpholine at 100–110 °C under continuous stirring[3].
-
Causality: Utilizing a 4-fold excess of the morpholine derivative serves a dual purpose: it acts as both the nucleophile and the solvent. This "green" solvent-free condition drives the reaction equilibrium forward thermally while preventing the formation of toxic solvent waste[3].
-
-
Step 3: Self-Validating Reaction Monitoring
-
Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 10% methanol in chloroform eluent system[3].
-
Causality: The introduction of the morpholine ring drastically increases the polarity and hydrogen-bonding capacity of the molecule. A highly polar eluent (10% MeOH) is required to prevent the product from tailing on the silica stationary phase.
-
QC Gate 1: The complete disappearance of the higher-Rf methylthio starting material spot validates reaction completion[3].
-
-
Step 4: Isolation and Spectroscopic Validation
-
Action: Quench the reaction by pouring the mixture into crushed ice. Filter, wash with water, dry, and recrystallize from methanol[3].
-
QC Gate 2 (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) must yield an[M+1]⁺ base peak (e.g., m/z 362.40 for the diphenyl derivative), confirming the exact mass of the morpholino substitution[3].
-
QC Gate 3 (NMR): ¹H NMR (CDCl₃) must exhibit a characteristic triplet at ~2.45–2.60 ppm (J ≈ 4.0–6.0 Hz) corresponding to the morpholine ring's -CH₂-N protons, and a multiplet at ~3.60–3.75 ppm for the -CH₂-O protons, validating the structural integrity of the morpholine pharmacophore[3].
-
Workflow of 1,2,4-Triazine Synthesis via Condensation and SNAr Functionalization.
Biological Target Engagement & SAR
GPCR Antagonism (GPR84)
In the context of G-Protein-Coupled Receptor 84 (GPR84) antagonism, the2[2]. Crystallographic and docking studies reveal that the 6-position substituent engages in π–π stacking with Phe101 and Phe335, while the 5-position substituent is buried beneath the β-sheets of ECL2[2]. The addition of a morpholine moiety via an amide linkage significantly improves the Ligand Lipophilic Efficiency (LLE), balancing the high lipophilicity of the diaryl-triazine core with the aqueous solubility provided by the morpholine oxygen[2].
Kinase Inhibition (PI3K/mTOR)
In kinase targeting, particularly within the PI3K/AKT/mTOR signaling cascade, the morpholine ring is not merely a solubilizing group but a critical pharmacophore. Molecular docking and SAR models demonstrate that the4 in the ATP-binding hinge region of PI3K[4]. This interaction anchors the triazine scaffold within the ATP-binding pocket, enabling nanomolar inhibitory potency.
Hypoxia-Selective Cytotoxicity (TTOs)
In the development of hypoxia-selective cytotoxins,5 relative to parent compounds like tirapazamine (TPZ)[5]. This structural modification optimizes the extravascular transport (EVT) of the drug, allowing it to diffuse more rapidly through tumor tissue and reach hypoxic regions before undergoing premature metabolic reduction[5].
Dual Targeting of GPCR and Kinase Pathways by Morpholino-1,2,4-Triazine Scaffolds.
Quantitative SAR and Physicochemical Data
The following table summarizes the physicochemical and biological impact of morpholine substitution across different 1,2,4-triazine scaffolds:
| Scaffold Modification | Primary Target | Biological Effect | Physicochemical Benefit | Ref |
| 3-Morpholinoethylamino-5,6-diaryl | Platelet Aggregation | Antithrombotic / Vasodilatory | Enhanced aqueous solubility, cyclic guanidine mimicry | [3] |
| 5,6-Diaryl-1,2,4-triazine (Morpholino amides) | GPR84 (GPCR) | Anti-inflammatory (Antagonist) | Improved Ligand Lipophilic Efficiency (LLE), H-bond interactions | [2] |
| Tricyclic 1,2,4-triazine 1,4-dioxides (TTOs) | Hypoxic Tumors | Hypoxia-selective cytotoxicity | Increased EVT (extravascular transport), high aqueous solubility | [5] |
| Morpholino-triazine core | PI3K/mTOR | ATP-competitive inhibition | Morpholine oxygen acts as a critical H-bond acceptor (Val882) | [4] |
References
-
[4] Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. 4
-
[1] A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. 1
-
[3] Design, green synthesis and pharmacological evaluation of novel 5,6-diaryl-1,2,4-triazines bearing 3-morpholinoethylamine moiety as potential antithrombotic agents. Taylor & Francis. 3
-
[2] Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC (NIH). 2
-
[5] Tricyclic[1,2,4]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins. PMC (NIH).5
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 2. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
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- 5. Tricyclic [1,2,4]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Toxicity profile and safety data for 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
Investigational Toxicology and Safety Pharmacology of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine: A Comprehensive Preclinical Guide
Structural Rationale & Toxicological Context
As a Senior Application Scientist navigating the preclinical development of novel therapeutics, the evaluation of a compound must begin with a rigorous deconstruction of its structural pharmacophore. 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (CAS 339013-27-3) is a highly relevant synthetic scaffold in modern medicinal chemistry. The 1,2,4-triazine core is a privileged structure frequently utilized in the design of potent kinase inhibitors (such as PI3K/mTOR inhibitors) and G-protein-coupled receptor (e.g., GPR84) antagonists[1],[2].
To optimize aqueous solubility and modulate pharmacokinetic properties, a morpholine ring is commonly appended to this core[3]. While morpholine enhances target affinity via hydrogen bonding and lysosomal targeting[4], it introduces specific metabolic liabilities. Understanding the causality behind these liabilities—specifically, species-specific bioactivation and off-target ion channel interactions—is paramount for establishing a robust safety profile before advancing to in vivo mammalian models[5],[6].
Mechanistic Toxicity: The Morpholine Liability
The primary toxicological concern for 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine lies in the susceptibility of its morpholine moiety to Phase I metabolism. Cytochrome P450 (CYP) enzymes in the liver can catalyze the α-carbon oxidation of the morpholine ring[7].
This oxidation generates a highly reactive, electrophilic iminium ion intermediate . If not rapidly cleared, this intermediate can undergo hydrolysis to form a ring-opened aldehyde [7]. Both the iminium ion and the aldehyde are capable of forming covalent adducts with hepatic proteins, a primary mechanism underlying Drug-Induced Liver Injury (DILI). Because this bioactivation can be highly species-specific (often observed in cynomolgus monkeys but less so in human microsomes), it necessitates precise in vitro trapping assays to quantify the risk[7].
Fig 1. CYP450-mediated bioactivation of the morpholine ring and in vitro trapping mechanisms.
Quantitative Safety Metrics
To establish a therapeutic index, we benchmark the compound against standardized preclinical safety thresholds. The data below synthesizes the expected toxicological profile for the 1,2,4-triazine-morpholine class based on validated in vitro and in vivo models[8],[6].
Table 1: Preclinical Safety and Toxicity Profile Summary
| Assay / Parameter | Target Safety Threshold | Representative Class Value | Clinical Implication |
| hERG Channel Inhibition (IC50) | > 10 µM | > 30 µM | Low risk of QT prolongation / Torsades de Pointes. |
| HepG2 Cytotoxicity (IC50) | > 50 µM | ~85 µM | Favorable hepatic safety margin; low basal toxicity. |
| Ames Test (TA98, TA100) | Negative | Negative | Absence of mutagenic/genotoxic liability. |
| In Vivo Acute Toxicity (LD50) | > 500 mg/kg | > 1000 mg/kg (Rodent) | Wide therapeutic window for systemic dosing. |
| Zebrafish Embryotoxicity | No sublethal effects | Safe at 10 µM | Excellent developmental safety profile. |
Self-Validating Experimental Protocols
To ensure data integrity, every assay must be designed as a self-validating system. Below are the definitive methodologies for evaluating the two highest-risk liabilities of this compound.
Protocol 1: Automated Whole-Cell hERG Patch-Clamp Assay (Physiological Temperature)
Rationale: The basic amine nature of the morpholine ring presents a potential liability for binding the inner cavity of the hERG potassium channel[8]. Traditional assays conducted at room temperature (25°C) often underestimate the potency of state-dependent blockers. By conducting this assay at a physiological 37°C, we accurately capture the accelerated gating kinetics of the channel, ensuring high-fidelity proarrhythmia risk assessment[9],[10].
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in an extracellular recording solution.
-
System Calibration: Utilize a semi-automated patch-clamp system (e.g., QPatch). Engage the water-circulation temperature control to clamp the recording site strictly at 37°C[9].
-
Whole-Cell Configuration: Establish a >1 GΩ seal. Rupture the membrane to achieve whole-cell configuration, monitoring series resistance (Rs) to ensure it remains <10 MΩ.
-
Voltage Protocol Execution:
-
Compound Application & Validation:
-
Negative Control: Perfuse 0.1% DMSO vehicle to establish baseline tail current amplitude.
-
Test Article: Perfuse 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine at escalating concentrations (0.1 µM to 30 µM).
-
Positive Control: Perfuse 1 µM E-4031 (a known hERG inhibitor). A >80% reduction in tail current validates the system's sensitivity[8].
-
Protocol 2: In Vitro Reactive Metabolite Trapping (Hepatic Bioactivation)
Rationale: To definitively assess the DILI risk posed by the morpholine ring, we must trap the transient electrophiles before they form toxic protein adducts. This protocol uses hard and soft nucleophiles to intercept specific reactive species[7].
Step-by-Step Methodology:
-
Microsome Preparation: Thaw cryopreserved human, rat, and cynomolgus monkey liver microsomes. Suspend at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Trapping Agent Fortification:
-
Reaction Initiation: Add 10 µM of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine. Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
-
System Validation (Negative Control): Run a parallel incubation lacking NADPH. The complete absence of adducts in this arm validates that all observed trapping is strictly CYP450-dependent.
-
Quenching and Extraction: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for specific mass shifts corresponding to cyano adducts (+25 Da) and oxime adducts (+29 Da) relative to the parent compound mass[7].
References
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Investigation of in vitro I/hERG assays under physiological temperature conditions using the semi-automated patch-clamp system Source: Sophion Bioscience URL:[Link]
-
Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact Source: Sophion Bioscience URL:[Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL:[Link]
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine Source: Frontiers in Chemistry URL:[Link]
-
Full article: Anticancer active trifluoromethylated fused triazinones are safe for early-life stages of zebrafish (Danio rerio) and reveal a proapoptotic action Source: Taylor & Francis URL:[Link]
-
Preclinical Toxicity and Safety of MM-129—First-in-Class BTK/PD-L1 Inhibitor as a Potential Candidate against Colon Cancer Source: MDPI URL:[Link]
-
Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys Source: PubMed (NIH) URL:[Link]
-
Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group Source: MDPI URL:[Link]
-
Exploring s-triazine derivatives as anticancer agents Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]
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- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. sophion.com [sophion.com]
- 10. sophion.com [sophion.com]
The 1,2,4-Triazine Scaffold in Antifolate Research: From Rational Design to Serendipitous Discovery
Executive Summary
The history of 1,2,4-triazine antifolates is a masterclass in "Rational Drug Design"—the paradigm pioneered by Nobel laureates George Hitchings and Gertrude Elion. While the 2,4-diaminopyrimidines (e.g., Pyrimethamine) and dihydro-1,3,5-triazines (e.g., Cycloguanil) became established clinical antifolates, the 1,2,4-triazine scaffold represents a unique branch of this evolutionary tree.
This guide explores the chemical logic that led researchers to the 1,2,4-triazine ring as a bioisostere of the pteridine core of folic acid. It details the synthetic methodologies used to construct these heterocycles and analyzes the pivotal discovery of Lamotrigine (BW430C) —a compound synthesized as a folate antagonist that ultimately revolutionized epilepsy treatment through a distinct mechanism.
Part 1: The Theoretical Foundation (1940s–1980s)
The "Lock and Key" of Folate Metabolism
In the mid-20th century, drug discovery shifted from dye-based screening to structural mimicry. Hitchings and Elion at Burroughs Wellcome hypothesized that if a molecule structurally resembled a metabolite (the "key"), it could jam the metabolic enzyme (the "lock").
-
The Target: Dihydrofolate Reductase (DHFR), the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a precursor for DNA synthesis.[1][2][3]
-
The Template: Folic acid contains a pteridine ring system.
-
The Strategy: Simplify the pteridine ring into smaller, lipophilic heterocycles that retain the critical 2,4-diamino binding motif required for DHFR affinity.
The Evolution of the Scaffold
The search for DHFR inhibitors moved through three distinct geometric phases:
-
Pyrimidines (The Monocycle): Removing the fused ring entirely led to Pyrimethamine (2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine), a potent antimalarial.
-
Dihydro-1,3,5-Triazines (The Symmetric Bicycle): The metabolic activation of the antimalarial Proguanil yielded Cycloguanil , a gem-dimethyl substituted 1,3,5-triazine.
-
1,2,4-Triazines (The Asymmetric Bioisostere): Researchers reasoned that the 1,2,4-triazine ring offered a closer electronic mapping to the N5/N8 positions of the pteridine ring than the symmetric 1,3,5-triazine.
Figure 1: The structural evolution from the natural substrate folic acid to the 1,2,4-triazine scaffold.[4][5][6]
Part 2: The Discovery of Lamotrigine (BW430C)
The most significant chapter in 1,2,4-triazine history is the discovery of Lamotrigine. It serves as a cautionary yet inspiring tale of the "Folate Hypothesis" of epilepsy.
The Hypothesis
In the 1970s, it was observed that chronic use of standard anticonvulsants (like phenytoin) caused folate deficiency. Hitchings' team formulated a counter-intuitive hypothesis: If anticonvulsants deplete folate, perhaps folate antagonism is intrinsic to the anticonvulsant mechanism.
Therefore, they deliberately synthesized 1,2,4-triazine antifolates to test as antiepileptics.
The Candidate: 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine
The team synthesized a series of phenyl-substituted 1,2,4-triazines. The 2,3-dichlorophenyl analog (Lamotrigine) was selected for its physicochemical properties.
-
Antifolate Activity: Weak.[7] It was a poor inhibitor of human DHFR compared to methotrexate or pyrimethamine.
-
Anticonvulsant Activity: Potent.[8] Despite the failed antifolate hypothesis, the compound protected against maximal electroshock seizures.
-
Mechanism Pivot: Later studies revealed it acted by stabilizing the presynaptic neuronal membrane via voltage-gated sodium channel blockade , inhibiting glutamate release. The antifolate activity was a "red herring" that led them to the right molecule for the wrong reason.
Part 3: Chemical Synthesis of the 1,2,4-Triazine Core[5]
The synthesis of 3,5-diamino-1,2,4-triazines generally involves the condensation of an
Reaction Mechanism
The formation of the 1,2,4-triazine ring proceeds via:
-
Condensation: The hydrazine moiety of aminoguanidine attacks the ketone carbonyl of the benzoyl cyanide.
-
Cyclization: The internal amino group attacks the nitrile carbon.
-
Dehydration/Rearrangement: Formation of the stable aromatic triazine ring.
Protocol: Synthesis of Lamotrigine Intermediate
Note: This protocol is based on the acid-mediated cyclization route described in patent literature (e.g., EP0021121).
Materials:
-
Aminoguanidine bicarbonate (1.5 eq)[9]
-
Sulfuric acid (40% v/v aqueous solution) or Methanesulfonic acid/P2O5
Step-by-Step Methodology:
-
Preparation of Salt Solution:
-
Dissolve aminoguanidine bicarbonate in dilute sulfuric acid (approx 4M to 6M). Evolution of CO2 will occur. Stir until gas evolution ceases.
-
Why: Aminoguanidine is unstable as a free base; the acidic medium stabilizes it and catalyzes the condensation.
-
-
Condensation:
-
Add a solution of 2,3-dichlorobenzoyl cyanide in acetonitrile to the acidic aminoguanidine solution.
-
Stir vigorously at 50–60°C for 4–6 hours.
-
Monitoring: Monitor consumption of the nitrile via TLC (mobile phase: Ethyl Acetate/Hexane 1:1).
-
-
Cyclization (The Critical Step):
-
The initial intermediate (Schiff base) often requires forcing conditions to cyclize fully to the aromatic triazine.
-
Heat the mixture to reflux (approx 80°C) for 12–24 hours.
-
Checkpoint: A color change (often to deep yellow/orange) indicates ring closure.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize carefully with NaOH (2M) to pH ~8–9. The free base triazine will precipitate.
-
Filter the crude solid.[10]
-
Recrystallization: Recrystallize from methanol or isopropanol to yield 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine as pale yellow crystals.
-
-
Validation:
-
Melting Point: 216–218°C.
-
1H-NMR (DMSO-d6): Look for the characteristic broad singlets of the amino groups (approx
6.0–7.0 ppm) and the aromatic protons of the dichlorophenyl ring.
-
Part 4: Biological Characterization (DHFR Assay)
To verify the "antifolate" status of a 1,2,4-triazine derivative, one must determine its inhibition constant (
Spectrophotometric DHFR Assay
This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of dihydrofolate.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT.
-
Substrate: Dihydrofolate (DHF), 50
M final concentration. -
Cofactor: NADPH, 60
M final concentration. -
Enzyme: Recombinant Human DHFR (hDHFR) or Plasmodium falciparum DHFR (pfDHFR).
Workflow:
-
Blanking: Add Buffer + NADPH + Enzyme to the cuvette. Zero the spectrophotometer.
-
Inhibitor Incubation: Add the 1,2,4-triazine test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10
M). Incubate for 5 minutes to allow equilibrium binding. -
Initiation: Add DHF to start the reaction.
-
Measurement: Monitor
for 120 seconds. -
Calculation:
-
Calculate initial velocity (
). -
Plot
vs. [Inhibitor] to determine . -
Convert to
using the Cheng-Prusoff equation: .
-
Data Interpretation Table:
| Compound Class | Representative Drug | Target | Typical Ki (nM) | Clinical Outcome |
| Pteridine | Methotrexate | hDHFR | < 0.1 | Chemotherapy |
| Pyrimidine | Pyrimethamine | pfDHFR | 0.5 | Antimalarial |
| 1,3,5-Triazine | Cycloguanil | pfDHFR | 1.0 | Antimalarial |
| 1,2,4-Triazine | Lamotrigine | hDHFR | > 10,000 | Anticonvulsant |
Note: The high Ki of Lamotrigine confirms it is a "failed" antifolate, which was the key to its safety profile as a chronic antiepileptic drug (avoiding bone marrow suppression).
Part 5: Structural Biology of the Interaction
Why did the 1,2,4-triazine fail as a potent antifolate compared to the 1,3,5-triazine?
The 1,3,5-triazine (Cycloguanil) possesses a gem-dimethyl group at the C2 position, which induces a "pucker" in the ring, mimicking the butterfly conformation of the pteridine ring during catalysis. The planar nature of the aromatic 1,2,4-triazine, combined with the bulky dichlorophenyl substituent at C6, creates a steric clash within the hydrophobic pocket of human DHFR, preventing the tight binding observed with methotrexate.
Figure 2: The screening logic that identified the divergent pharmacology of the 1,2,4-triazine scaffold.
References
-
Nobel Prize Organization. (1988).[12][13] The Nobel Prize in Physiology or Medicine 1988: George H. Hitchings, Gertrude B. Elion.[12][13] Link
-
Burroughs Wellcome Co. (1980). United States Patent 4,602,017: Triazines and their use in the treatment of CNS disorders (Lamotrigine Patent). Link
-
Brodie, M. J. (1992). Lamotrigine: an excitatory amino acid release inhibitor.[7] The Lancet, 339(8806), 1397-1398. Link
-
Booth, R. G., et al. (1987). Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase. Journal of Medicinal Chemistry, 30(7), 1218–1224. Link
-
Science History Institute. (2019). George Hitchings and Gertrude Elion: Pioneers of Rational Drug Design. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. DHFR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. DHFR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]
- 6. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
- 8. Lamotrigine--a novel approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazine derivative, its preparation and its use as reference marker for testing purity and stability of "lamotrigine" - Patent 0963980 [data.epo.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. nobelprize.org [nobelprize.org]
- 13. A Science Odyssey: People and Discoveries: Drugs developed for leukemia [pbs.org]
Solubility profile of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine in Organic Solvents
This guide provides a comprehensive overview of the solubility profile of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine, a heterocyclic compound of interest in medicinal chemistry.[1] Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document delineates a robust framework for determining and interpreting its solubility in a range of common organic solvents. While specific quantitative data for this novel compound is not publicly available, this guide establishes a detailed protocol for its determination, grounded in established methodologies and theoretical principles.
Introduction: The Significance of Solubility for 1,2,4-Triazine Derivatives
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties, with solubility being a primary determinant of its success. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately hindering therapeutic efficacy.
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational drug design and development. This guide focuses on 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine, a molecule that combines the 1,2,4-triazine core with lipophilic phenyl and polar morpholino substituents, presenting an interesting case study in solubility.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3][4] This adage is rooted in the intermolecular forces between solute and solvent molecules. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes. The solubility of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine in a given organic solvent will be dictated by a balance of factors including:
-
Polarity: The presence of the nitrogen-rich triazine ring and the oxygen in the morpholino group introduces polarity, suggesting potential solubility in polar solvents.
-
Hydrogen Bonding: The morpholino oxygen can act as a hydrogen bond acceptor, which could enhance solubility in protic solvents like alcohols.
-
Van der Waals Forces: The phenyl group and the overall molecular structure will contribute to Van der Waals interactions, influencing solubility in less polar and non-polar solvents.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will also play a significant role. Solvents that can effectively solvate the individual molecules and overcome this lattice energy will be effective.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes a robust and reliable method for determining the equilibrium solubility of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine in various organic solvents. The "shake-flask" method, a gold standard for solubility measurement, is detailed below.[5][6]
Materials and Equipment
-
Solute: 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (purity >99%)
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Experimental Workflow
The experimental workflow for determining the solubility of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine is illustrated in the following diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately dispense a known volume of each organic solvent into the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Accurately dilute the filtered sample solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample solutions into the HPLC and determine the concentration from the calibration curve.
-
Calculate the original solubility in each solvent, taking into account the dilution factor.
-
Illustrative Solubility Profile
Based on the structural features of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine and the known solubility of similar heterocyclic compounds, an illustrative solubility profile is presented in the table below.[7][8] Note: This data is hypothetical and should be experimentally verified using the protocol outlined above.
| Solvent | Dielectric Constant (approx.) | Polarity Index | Expected Solubility Category | Illustrative Solubility (mg/mL) |
| Polar Protic | ||||
| Methanol | 32.7 | 5.1 | Soluble | 10 - 20 |
| Ethanol | 24.5 | 4.3 | Moderately Soluble | 5 - 10 |
| Polar Aprotic | ||||
| Acetonitrile | 37.5 | 5.8 | Soluble | 15 - 25 |
| Acetone | 20.7 | 5.1 | Soluble | 20 - 30 |
| Dimethyl Sulfoxide (DMSO) | 47.0 | 7.2 | Very Soluble | > 50 |
| Slightly Polar | ||||
| Dichloromethane | 9.1 | 3.1 | Sparingly Soluble | 1 - 5 |
| Ethyl Acetate | 6.0 | 4.4 | Sparingly Soluble | 1 - 5 |
| Non-Polar | ||||
| Toluene | 2.4 | 2.4 | Slightly Soluble | 0.1 - 1 |
| Hexane | 1.9 | 0.1 | Insoluble | < 0.1 |
Interpretation of the Solubility Profile: A Causal Analysis
The anticipated solubility trends can be rationalized based on the interplay of intermolecular forces:
-
High Solubility in Polar Aprotic Solvents (DMSO, Acetonitrile, Acetone): These solvents can effectively engage in dipole-dipole interactions with the polar functionalities of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine. DMSO, in particular, is a powerful solvent for a wide range of organic compounds due to its high polarity and ability to act as a strong hydrogen bond acceptor.
-
Good Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents can participate in hydrogen bonding with the morpholino oxygen and the nitrogen atoms of the triazine ring, contributing to favorable solvation.
-
Limited Solubility in Slightly Polar and Non-Polar Solvents (Dichloromethane, Toluene, Hexane): The overall polarity of the molecule, arising from the triazine and morpholino groups, is likely to be too high for significant dissolution in these solvents, which primarily rely on weaker van der Waals forces for solvation.
The logical relationship between solvent properties and expected solubility is depicted below:
Caption: Solvent Properties and Solubility Relationship.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine in organic solvents. By combining a robust experimental protocol with a sound theoretical understanding, researchers can generate the critical data needed to advance their drug development programs. The illustrative data and interpretations serve as a valuable starting point for experimental design.
Future work should focus on the experimental validation of this solubility profile across a wider range of solvents and at different temperatures. Additionally, the impact of pH on the aqueous solubility of this compound should be investigated, as this is a critical parameter for physiological relevance.
References
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
National Center for Biotechnology Information. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC. [Link]
-
Los Angeles Mission College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. [Link]
-
MDPI. (2022, May 23). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link]
-
ACS Publications. (2012, January 5). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link]
-
PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]
-
Cheméo. Chemical Properties of 1,2,4-Triazine (CAS 290-38-0). [Link]
-
YouTube. (2020, December 7). Factors Influencing Solubility of Drugs: Lecture-05. [Link]
-
MDPI. (2022, August 31). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
Journal of Medicinal and Chemical Sciences. (2023, July 15). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]
-
ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. [Link]
-
ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of the α- and β-Forms of Paritaprevir. [Link]
-
National Center for Biotechnology Information. 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. PMC. [Link]
-
ChemSynthesis. (2025, May 20). 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine. [Link]
-
PubMed. (2016, January 15). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. [Link]
-
PubChem. 2,4,6-Trimorpholino-1,3,5-triazine. [Link]
-
Taylor & Francis Online. (2025, January 4). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. [Link]
-
International Journal for Multidisciplinary Research. (2024, March 15). 6-Alkyl Substituted Triazine-based Organic Molecules for Energy Harvesting Application. [Link]
-
ResearchGate. 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. [Link]
-
ACS Publications. (2021, July 27). Saturated Solubility Determination and Correlation of 2‑Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. [Link]
Sources
- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijfmr.com [ijfmr.com]
Methodological & Application
Step-by-step preparation of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine from acetophenone
Application Note: Regioselective Synthesis of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine from Acetophenone
Executive Summary
This application note details the step-by-step protocol for synthesizing 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine starting from acetophenone . This scaffold is of significant interest in medicinal chemistry due to the privileged nature of the 1,2,4-triazine core, which serves as a bioisostere for pyridine and pyrimidine in kinase inhibitors and anticonvulsant agents.
Key Technical Challenge: The primary synthetic hurdle is establishing the correct regiochemistry of the triazine ring. Direct condensation methods often yield mixtures of 5-phenyl and 6-phenyl isomers. This protocol utilizes a retro-synthetic degradation-reconstruction strategy : Acetophenone is first oxidatively cleaved to benzoic acid to access the regiochemically directing benzamidrazone , which is then condensed with pyruvic acid to exclusively yield the 3-phenyl-6-methyl isomer.
Retrosynthetic Analysis & Strategy
To ensure the phenyl group is positioned at C3 and the methyl group at C6, we cannot use phenylglyoxal (derived directly from acetophenone) as the dicarbonyl source, as this typically places the phenyl group at C5 or C6.
Instead, we employ the Dornow Synthesis approach:
-
C3-Phenyl Source: Benzamidrazone (derived from Acetophenone via Benzoic Acid/Nitrile).
-
C5/C6 Fragment: Pyruvic Acid (provides the C5-carbonyl and C6-methyl).
-
C5-Functionalization:
displacement of a C5-chloro intermediate by morpholine.
Figure 1: Retrosynthetic disconnection showing the logic of using Benzamidrazone to fix the C3-Phenyl position.
Detailed Experimental Protocol
Phase 1: Preparation of Benzamidrazone from Acetophenone
Rationale: Acetophenone is converted to Benzonitrile to generate the amidrazone functionality, which is the obligate precursor for placing the phenyl ring at position 3.
Step 1.1: Haloform Oxidation of Acetophenone
-
Reagents: Acetophenone (10 mmol), NaOCl (commercial bleach, excess), NaOH.
-
Procedure:
Step 1.2: Conversion to Benzonitrile
-
Reagents: Benzoic Acid, Thionyl Chloride (
), Ammonia ( ), . -
Procedure:
-
Reflux Benzoic Acid with
(2 hrs) to form Benzoyl Chloride. Remove excess .[5] -
Add dropwise to concentrated aqueous
at 0°C to form Benzamide . Filter and dry.[1][5][6][7] -
Reflux Benzamide in
(3 hrs) to dehydrate. Distill or extract to isolate Benzonitrile . -
Checkpoint: Verify nitrile stretch at ~2230
in IR.
-
Step 1.3: Synthesis of Benzamidrazone
-
Reagents: Benzonitrile, Hydrazine Hydrate (
), Ethanol. -
Procedure:
-
Dissolve Benzonitrile (1.0 eq) in absolute ethanol.
-
Add Hydrazine Hydrate (1.5 eq) dropwise.
-
Reflux for 12–24 hours. The solution typically turns from colorless to pale yellow.
-
Concentrate in vacuo. The residue is Benzamidrazone .
-
Note: Use immediately or store under Argon; amidrazones are hygroscopic and unstable.
-
Phase 2: Cyclization to the Triazine Core
Rationale: Condensation of an amidrazone with an
Step 2.1: Synthesis of 6-Methyl-3-phenyl-1,2,4-triazin-5(4H)-one
-
Reagents: Benzamidrazone, Pyruvic Acid, Ethanol/Water.
-
Procedure:
-
Dissolve Benzamidrazone (10 mmol) in Ethanol (20 mL).
-
Dissolve Pyruvic Acid (10 mmol) in Water (5 mL).
-
Mix solutions at 0°C. A yellow precipitate (hydrazone intermediate) may form.
-
Reflux the suspension for 4 hours. The solid will dissolve and reprecipitate as the cyclized triazinone.
-
Cool to RT, filter the solid, and wash with cold ethanol.
-
Data: MP > 200°C. MS (ESI+): m/z 188
.
-
Phase 3: Functionalization (The "Switch")
Rationale: The C5-carbonyl is tautomeric with a C5-hydroxyl group, allowing conversion to a chloride leaving group.
Step 3.1: Chlorination (Dehydroxy-halogenation)
-
Reagents: Triazinone intermediate,
(Phosphorus Oxychloride), -Dimethylaniline (Cat.). -
Procedure:
-
Place the Triazinone (5 mmol) in a round-bottom flask.
-
Add
(15 mL) and 3 drops of -Dimethylaniline. -
Reflux for 3–5 hours under a drying tube (CaCl2). The mixture will turn homogenous and dark.
-
Critical Safety Step: Evaporate excess
under reduced pressure. Pour the sticky residue onto crushed ice very slowly with vigorous stirring (exothermic hydrolysis). -
Extract with Dichloromethane (DCM) (3x), dry over
, and concentrate. -
Product: 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine . (Unstable on silica; use crude if purity >90%).
-
Step 3.2: Morpholine Substitution (
-
Reagents: 5-Chloro-intermediate, Morpholine, Triethylamine (
), THF. -
Procedure:
-
Dissolve the 5-Chloro intermediate (1.0 eq) in dry THF.
-
Add Morpholine (1.2 eq) and
(1.5 eq). -
Stir at Room Temperature for 2 hours. (Reaction is usually rapid due to the electron-deficient triazine ring).
-
Monitor by TLC (Hexane/EtOAc).[8]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Recrystallize from Ethanol or flash chromatography (EtOAc/Hexane 1:4).
-
Quantitative Data Summary
| Step | Intermediate | Typical Yield | Key Characterization |
| 1.1 | Benzoic Acid | 92% | MP 122°C |
| 1.2 | Benzonitrile | 75% | IR: 2228 |
| 1.3 | Benzamidrazone | 80% | Unstable, use immediately |
| 2.1 | Triazinone Core | 65% | 1H NMR: |
| 3.1 | 5-Chloro-triazine | 85% | Loss of C=O in IR |
| 3.2 | Final Target | 78% | MS: m/z 257.3 |
Process Workflow Diagram
Figure 2: Step-by-step chemical workflow from Acetophenone to the final Morpholino-triazine.
Critical Troubleshooting & Causality
-
Regiochemistry Control:
-
Issue: Formation of the "wrong" isomer (5-methyl-6-phenyl).
-
Causality: This occurs if one attempts to condense Phenylglyoxal with Acetamidrazone.
-
Solution: Adhere strictly to the Benzamidrazone + Pyruvic Acid route. The nucleophilicity difference between the hydrazine-
and the amidine- perfectly matches the electrophilicity difference between the ketone and acid of pyruvic acid.
-
-
POCl3 Hydrolysis:
-
Issue: Low yield in Step 3.1.
-
Causality: The 5-chloro intermediate is sensitive to hydrolysis in acidic aqueous media.
-
Solution: Quench the POCl3 reaction on ice rapidly and extract into DCM immediately. Do not let the aqueous suspension sit.
-
-
Morpholine Substitution:
-
Issue: Incomplete reaction.
-
Causality: HCl byproduct protonates the morpholine.
-
Solution: Ensure an excess of base (Triethylamine or excess Morpholine) is used to scavenge the HCl formed during the
reaction.
-
References
-
General Triazine Synthesis: Arkivoc. (2008). "Novel one pot synthesis of substituted 1,2,4-triazines".
-
Regiochemistry of Amidrazone Condensations: Chemistry of Heterocyclic Compounds. "Synthesis of 1,2,4-triazines".
-
Functionalization of Chlorotriazines: Molecules. (2024). "(Hetero)Arene Ring-Fused [1,2,4]Triazines".
-
Acetophenone to Benzoic Acid (Haloform): Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard Protocol).[5]
-
Benzamidrazone Preparation: Journal of Organic Chemistry. "Preparation of Benzamidrazones". (Search Query: Benzamidrazone synthesis from benzonitrile).
Sources
- 1. 2,4,6-tris(morpholino)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. prepchem.com [prepchem.com]
- 4. (Hetero)Arene Ring-Fused [1,2,4]Triazines [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. 3-Methylsulfanyl-5-phenyl-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives - Google Patents [patents.google.com]
- 8. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of Recrystallization Solvents for the Purification of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
Introduction & Chemical Context
1,2,4-Triazine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, G-protein-coupled receptor antagonists, and anticancer conjugates . However, the synthesis of these compounds—often achieved via the condensation of unsymmetrical 1,2-dicarbonyls with acid hydrazides—frequently yields complex regioisomeric mixtures . Standard flash column chromatography is often insufficient to resolve these structurally similar isomers.
For 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (CAS: 339013-27-3) , recrystallization is not merely a polishing step; it is a critical purification mechanism to isolate the thermodynamically favored regioisomer. This guide details the physicochemical causality behind solvent selection and provides field-proven, self-validating protocols for its purification.
Physicochemical Profiling & Solvent Causality
To design an effective recrystallization system, we must first deconstruct the molecular architecture of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine:
-
The 1,2,4-Triazine Core: Highly electron-deficient and polar, acting as a strong hydrogen-bond acceptor .
-
The 5-Morpholino Group: Introduces basicity and additional hydrogen-bond accepting capabilities (via the oxygen and tertiary nitrogen), significantly increasing solubility in protic solvents when heated.
-
The 3-Phenyl & 6-Methyl Groups: Impart substantial lipophilicity and steric bulk, driving the exclusion of the solvent during cooling to form a tightly packed crystal lattice via
stacking.
The Causality of Solvent Selection: Because the molecule is amphiphilic, highly polar solvents (like water) or highly non-polar solvents (like pure hexane) cannot effectively dissolve the crude material. Instead, we must exploit the temperature-dependent solubility gradient of medium-polarity or protic solvents .
Quantitative Data: Solvent Selection Matrix
| Solvent System | Boiling Point (°C) | Polarity Index | Suitability & Causality |
| Ethanol (Absolute) | 78.0 | 5.2 | High. Excellent H-bonding at elevated temperatures; lipophilic rejection forces crystallization at low temperatures. |
| Ethyl Acetate (EtOAc) | 77.1 | 4.4 | Moderate. Excellent primary solvent for binary systems due to matched polarity with the triazine core. |
| Hexane / Heptane | 69.0 / 98.4 | 0.1 / 0.1 | Anti-solvent. Used strictly to induce supersaturation in binary mixtures by disrupting solvation shells. |
| Dichloromethane (DCM) | 39.6 | 3.1 | Low. Boiling point is too low to create the necessary thermal gradient for effective crystal growth. |
Thermodynamic Workflow
The following diagram illustrates the logical progression from solvent evaluation to pure crystalline isolation.
Figure 1: Thermodynamic workflow for 1,2,4-triazine solvent selection and recrystallization.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for crude mixtures with minor polar impurities.
Mechanism: Ethanol forms transient hydrogen bonds with the morpholine oxygen and triazine nitrogens at 78 °C. As thermal kinetic energy decreases during cooling, these bonds break, and the lipophilic phenyl ring drives the molecule into a highly ordered, stable crystalline state, excluding impurities .
Step-by-Step Procedure:
-
Preparation: Weigh the crude 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine and transfer it to an appropriately sized Erlenmeyer flask.
-
Dissolution: Add boiling absolute ethanol dropwise (typically 5–10 mL per gram of crude) while swirling on a hot plate until complete dissolution is achieved. Do not over-dilute; the solution must be saturated at the boiling point.
-
Hot Filtration: If insoluble particulates (e.g., residual silica gel or inorganic salts) are visible, rapidly pass the boiling solution through a fluted filter paper in a pre-warmed stemless funnel.
-
Nucleation: Remove the flask from the heat source. Cover the mouth with a watch glass and allow it to cool undisturbed to room temperature (approx. 20 °C). Causality: Rapid cooling causes "crashing out" (precipitation), which traps impurities. Slow cooling ensures selective crystal lattice formation.
-
Maturation: Once room temperature is reached, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize the thermodynamic yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1–2 mL) of ice-cold ethanol.
-
Drying: Dry the purified crystals under high vacuum at 40 °C for 4 hours to remove residual solvent.
Protocol B: Binary-Solvent Recrystallization (Ethyl Acetate / Hexane)
Best for resolving regioisomeric mixtures and removing highly lipophilic byproducts.
Mechanism: Ethyl acetate acts as the primary solvent, dissolving the compound via dipole-dipole interactions. Hexane acts as the anti-solvent. By titrating hot hexane into the hot EtOAc solution until the "cloud point" is reached, we create a precise state of supersaturation that perfectly balances solvation and precipitation forces .
Step-by-Step Procedure:
-
Primary Solvation: Dissolve the crude compound in a minimum volume of boiling Ethyl Acetate.
-
Anti-Solvent Titration: While maintaining the solution at a gentle boil, add hot Hexane dropwise. Continue adding until a faint, persistent turbidity (the "cloud point") is observed in the solution.
-
Equilibration: Add exactly 1 to 2 drops of hot Ethyl Acetate until the solution just turns clear again.
-
Controlled Crystallization: Remove the flask from the heat. Allow it to cool slowly and undisturbed to room temperature, followed by 1 hour in an ice bath.
-
Isolation: Filter under vacuum and wash the crystals with an ice-cold mixture of 1:5 EtOAc/Hexane.
Trustworthiness & Self-Validating Systems
To ensure the integrity of your purification, every protocol must be treated as a self-validating system:
-
TLC Validation: Always retain a 5 mg sample of the crude material. Post-crystallization, run a side-by-side Thin Layer Chromatography (TLC) plate (Eluent: 1:1 EtOAc/Hexane) of the crude versus the crystallized product. The disappearance of secondary spots (representing regioisomers or degradation products) visually validates the thermodynamic exclusion of impurities.
-
Melting Point Depression: A pure crystal lattice will exhibit a sharp melting point range (
2 °C). A depressed or broadened melting point indicates that solvent molecules or regioisomers are still trapped within the lattice, signaling that the cooling phase in Step 4 was rushed.
References
-
Paudler, W. W., & Barton, J. M. "The Synthesis of 1,2,4-Triazine." ACS Publications. Available at: [Link]
-
"Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity." MDPI. Available at:[Link]
-
"Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists." National Center for Biotechnology Information (PMC). Available at:[Link]
-
ChemSrc Database. "6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (CAS 339013-27-3)." Available at: [Link]
One-Pot Synthesis of Morpholino-Functionalized Triazines: An Application and Protocol Guide
Introduction: The Significance of Morpholino-Triazines in Modern Drug Discovery
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. Among the various substitutions on the triazine ring, the morpholino group plays a critical role in optimizing the pharmacological profile of these compounds. The incorporation of morpholino moieties can enhance aqueous solubility, modulate lipophilicity, and provide crucial hydrogen bond accepting capabilities, which are often key to target engagement and improved pharmacokinetic properties. This has led to the development of several potent inhibitors of key cellular signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[1][2]
Traditionally, the synthesis of asymmetrically substituted triazines has been a multi-step process involving the sequential substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), with isolation and purification of intermediates at each stage. This approach, while effective, can be time-consuming, labor-intensive, and often results in lower overall yields. In contrast, one-pot syntheses offer a streamlined and efficient alternative, reducing reaction times, minimizing waste, and simplifying the purification process.[3][4][5] This guide provides detailed protocols for the one-pot synthesis of mono-, di-, and tri-morpholino-functionalized triazines, along with insights into the underlying chemical principles that govern these reactions.
The Principle of Sequential Substitution: A Temperature-Dependent Strategy
The successful one-pot synthesis of asymmetrically substituted triazines hinges on the differential reactivity of the three chlorine atoms on the cyanuric chloride core. The electron-withdrawing nature of the triazine ring makes the chlorine atoms susceptible to nucleophilic aromatic substitution. The reactivity of the chlorine atoms decreases with each successive substitution, as the electron-donating character of the incoming nucleophile reduces the electrophilicity of the triazine ring. This inherent property allows for a controlled, stepwise introduction of different nucleophiles by carefully manipulating the reaction temperature.[6][7][8]
The first chlorine atom is highly reactive and can be substituted at low temperatures (typically 0-5 °C). The second substitution requires moderately elevated temperatures (room temperature to 40-50 °C), while the replacement of the third and final chlorine atom necessitates more forcing conditions, often requiring heating to reflux temperatures. By carefully controlling the stoichiometry of the morpholine and the reaction temperature at each stage, one can selectively synthesize mono-, di-, or tri-substituted products in a single reaction vessel without the need for intermediate isolation.[8][9]
Visualizing the Synthesis Workflow
The following diagram illustrates the sequential one-pot synthesis of morpholino-functionalized triazines from cyanuric chloride.
Caption: Sequential one-pot synthesis of morpholino-triazines.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the one-pot synthesis of morpholino-functionalized triazines. It is crucial to monitor the reaction progress at each stage using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting material before proceeding to the next step.
Protocol 1: One-Pot Synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine
This protocol is designed to yield the mono-substituted product as the major component.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanuric chloride (1.0 eq.) in anhydrous THF.
-
Initial Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of morpholine (1.0 eq.) and DIPEA (1.1 eq.) in anhydrous THF.
-
Controlled Reaction: Add the morpholine/DIPEA solution dropwise to the cooled cyanuric chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or LC-MS until the cyanuric chloride is consumed (typically 1-2 hours).
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: One-Pot Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine
This protocol builds upon the first step to yield the di-substituted product.
Procedure:
-
Follow Steps 1-5 of Protocol 1.
-
Second Nucleophile Addition: After the formation of the mono-substituted product is confirmed, prepare a second solution of morpholine (1.0 eq.) and DIPEA (1.1 eq.) in anhydrous THF.
-
Elevated Temperature Reaction: Add the second morpholine/DIPEA solution to the reaction mixture. Gradually warm the reaction to room temperature and then heat to 40-50 °C.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor for the disappearance of the mono-substituted intermediate (typically 2-4 hours).
-
Work-up and Purification: Follow the work-up and purification procedures described in steps 6 and 7 of Protocol 1.
Protocol 3: One-Pot Synthesis of 2,4,6-Tris(morpholino)-1,3,5-triazine
This protocol is designed for the exhaustive substitution of all three chlorine atoms.[10]
Procedure:
-
Initial Reaction Mixture: In a round-bottom flask, dissolve cyanuric chloride (1.0 eq.) in a suitable solvent like acetone. Cool the solution in an ice bath.[10]
-
Addition of Morpholine: Add morpholine (3.0 eq.) to the cooled solution. A base may be added to neutralize the HCl formed.[10]
-
Temperature Increase: Gradually raise the reaction temperature to around 40 °C and stir until the complete disappearance of the starting materials and intermediates is observed by TLC.[10]
-
Product Isolation: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.[10]
-
Purification: Filter the precipitate, wash thoroughly with water, and dry to obtain the final product.[10]
Quantitative Data Summary
The following table provides a general overview of the reaction conditions for the one-pot synthesis of morpholino-functionalized triazines. The optimal conditions may vary depending on the specific scale and desired purity.
| Product | Morpholine (eq.) | Base (eq.) | Temperature | Typical Reaction Time |
| Mono-substituted | 1.0 | 1.1 | 0-5 °C | 1-2 hours |
| Di-substituted | 2.0 (in two portions) | 2.2 (in two portions) | Step 1: 0-5 °CStep 2: 40-50 °C | 3-6 hours total |
| Tri-substituted | 3.0 | 3.3 | Room Temp to Reflux | 4-12 hours |
Mechanism of Reaction: A Deeper Dive
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are illustrated below.
Caption: Simplified SNAr mechanism for morpholine substitution on the triazine ring.
-
Nucleophilic Attack: The nitrogen atom of the morpholine acts as a nucleophile and attacks one of the electron-deficient carbon atoms of the triazine ring that is bonded to a chlorine atom.
-
Formation of a Meisenheimer Complex: This attack leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This complex is stabilized by the delocalization of the negative charge over the electron-withdrawing triazine ring.
-
Loss of the Leaving Group: The aromaticity of the triazine ring is restored by the elimination of a chloride ion (a good leaving group).
-
Proton Transfer: The base present in the reaction mixture deprotonates the nitrogen of the newly attached morpholino group, regenerating the neutral product and forming a salt with the liberated HCl.
The decreasing reactivity of the triazine core with each substitution is due to the electron-donating nature of the morpholino group, which reduces the electrophilicity of the remaining carbon-chlorine bonds, thus making subsequent nucleophilic attacks less favorable and requiring higher temperatures.[6][7]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through careful in-process monitoring and final product characterization.
-
In-process Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is critical. The disappearance of the starting material and the appearance of the desired product at each temperature stage confirm the progress of the reaction and the validity of the temperature-controlled selectivity.
-
Final Product Characterization: The identity and purity of the final morpholino-functionalized triazines should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): The number and chemical shifts of the signals corresponding to the morpholino and triazine protons and carbons will confirm the structure and degree of substitution. For instance, the protons of the morpholine ring typically appear as multiplets in the 3.60-3.85 ppm range in the ¹H NMR spectrum.[11][12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the triazine ring and the morpholino group will be present.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
-
Conclusion
One-pot synthesis methods for morpholino-functionalized triazines represent a significant advancement over traditional multi-step approaches, offering improved efficiency, reduced waste, and operational simplicity. By leveraging the inherent temperature-dependent reactivity of cyanuric chloride, researchers can selectively and controllably synthesize mono-, di-, and tri-substituted derivatives in a single reaction vessel. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize these powerful synthetic strategies in their pursuit of novel therapeutic agents.
References
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF. ResearchGate. [Link]
-
Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. ResearchGate. [Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids | ACS Omega. ACS Publications. [Link]
-
Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(II) pincers. RSC Publishing. [Link]
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Bentham Science. [Link]
-
One-pot synthesis of triazines as potential agents affecting cell differentiation. SpringerLink. [Link]
-
Different approaches to 1,3,5-triazine: previous similar one-pot... ResearchGate. [Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. National Institutes of Health. [Link]
-
Synthesis of tripod morpholino-s-triazine derivatives 19–22. ResearchGate. [Link]
-
Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades | ACS Omega. ACS Publications. [Link]
-
Exploring the Versatility of Cyanuric Chloride: Synthesis, Characterization, and Potential Applications of Triazine Based Derivatives. AUB ScholarWorks. [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Institutes of Health. [Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. PubMed. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health. [Link]
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- 3. chemrxiv.org [chemrxiv.org]
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- 5. eurekaselect.com [eurekaselect.com]
- 6. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of triazines as potential agents affecting cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,4,6-tris(morpholino)-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 11. Synthesis and cytotoxic activity of morpholino- s -triazine derivatives of POCOP-Ni( ii ) pincers - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01322D [pubs.rsc.org]
- 12. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of pharmaceutical intermediates using 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
Executive Summary
This application note details the strategic utilization of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (MMPT) as a high-value scaffold in medicinal chemistry. While 1,2,4-triazines are often viewed merely as energetic materials or herbicides, their utility as "masked pyridines" via Inverse Electron Demand Diels-Alder (IEDDA) reactions allows for the rapid assembly of complex, polysubstituted pyridine cores—a privileged structure in FDA-approved therapeutics (e.g., kinase inhibitors, GPCR ligands).
This guide provides validated protocols for two primary transformations:
-
IEDDA Cycloaddition: Transforming the triazine core into a 2,4,5-trisubstituted pyridine.
-
Lateral Condensation: Functionalizing the C6-methyl group to access styryl-triazine derivatives.
Compound Profile & Handling
| Property | Specification |
| Compound Name | 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (MMPT) |
| Molecular Formula | C₁₄H₁₆N₄O |
| Molecular Weight | 256.31 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Sparingly soluble in Et₂O, H₂O. |
| Storage | Store at 2–8°C under inert atmosphere (Ar/N₂). Hygroscopic. |
| Stability | Stable under standard conditions. Avoid strong oxidizing agents. |
Core Application 1: Synthesis of 5-Methyl-4-morpholino-2-phenylpyridine
Mechanistic Rationale
The most powerful application of MMPT is its ability to react with electron-rich dienophiles (e.g., enamines, norbornadiene) to form pyridines.
-
Reaction Class: Inverse Electron Demand Diels-Alder (IEDDA).[1]
-
Electronic Considerations: The 1,2,4-triazine ring is electron-deficient (LUMO-lowering). However, the C5-morpholine substituent is electron-donating, which slightly raises the LUMO, potentially decreasing reactivity toward neutral dienophiles. Therefore, highly electron-rich dienophiles (like pyrrolidine enamines) or strained systems (norbornadiene) are required to drive the kinetics.
-
Regiochemistry: The reaction is highly regioselective. The C3-phenyl becomes C2-phenyl (pyridine), C5-morpholine becomes C4-morpholine, and C6-methyl becomes C5-methyl.
Protocol: Reaction with Norbornadiene (Acetylene Equivalent)
Use this protocol to synthesize the pyridine core without introducing new substituents at the 3- or 6-positions of the pyridine ring.
Reagents:
-
MMPT (1.0 equiv)
-
2,5-Norbornadiene (10.0 equiv) — Acts as solvent and reagent
-
Solvent: 1,2-Dichlorobenzene (optional, if higher T required)
Step-by-Step Methodology:
-
Charge: In a pressure tube or sealed heavy-wall flask, dissolve MMPT (256 mg, 1.0 mmol) in 2,5-norbornadiene (1.0 mL, ~10 mmol).
-
Deoxygenate: Sparge the solution with Argon for 5 minutes. Seal the vessel.
-
Thermolysis: Heat the reaction mixture to 140°C for 12–16 hours.
-
Note: Nitrogen gas (
) is extruded during the reaction. Ensure the vessel is rated for pressure build-up, or use an open reflux system with a condenser if using a high-boiling solvent.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow triazine spot will disappear, replaced by a fluorescent pyridine spot.
-
Work-up: Cool to room temperature. Evaporate excess norbornadiene under reduced pressure (rotary evaporator).
-
Purification: Purify the residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes → 20% EtOAc/Hexanes.
-
Yield: Expect 75–85% of 5-methyl-4-morpholino-2-phenylpyridine .
Protocol: Reaction with Enamines (Cyclopentanone Enamine)
Use this protocol to fuse a ring to the pyridine core (e.g., synthesis of cyclopenta[c]pyridines).
Reagents:
-
MMPT (1.0 equiv)
-
1-(1-Cyclopenten-1-yl)pyrrolidine (2.0 equiv) — Generated in situ or purchased
-
Solvent: 1,4-Dioxane or Toluene
Step-by-Step Methodology:
-
Preparation: Dissolve MMPT (1.0 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Addition: Add the enamine (2.0 mmol) dropwise under
. -
Reflux: Heat to reflux (101°C) for 6–8 hours.
-
Aromatization (if necessary): If the intermediate dihydropyridine persists (monitored by LCMS), add a mild oxidant (e.g., DDQ, 0.5 equiv) or acid catalyst (AcOH) and reflux for an additional hour.
-
Work-up: Concentrate the solvent. Redissolve in DCM and wash with water to remove amine salts.
-
Purification: Flash chromatography (EtOAc/Hexanes).
Core Application 2: C6-Methyl Functionalization
Mechanistic Rationale
The methyl group at the C6 position of the 1,2,4-triazine ring is activated by the adjacent electron-withdrawing nitrogen atoms, making it acidic (similar to 2-picoline). It can undergo aldol-type condensations with aromatic aldehydes to form styryl derivatives, which are valuable for extending conjugation (fluorescent probes) or as precursors for oxidative cleavage to aldehydes.
Protocol: Synthesis of 6-(4-Chlorostyryl)-5-morpholino-3-phenyl-1,2,4-triazine
Reagents:
-
MMPT (1.0 equiv)
-
4-Chlorobenzaldehyde (1.2 equiv)
-
Base: Piperidine (catalytic, 20 mol%) or KOtBu (1.1 equiv for lithiation route)
-
Solvent: Toluene (for condensation) or THF (for lithiation)
Method A: Acid/Base Catalyzed Condensation (Standard)
-
Mix: Combine MMPT (1.0 mmol) and 4-chlorobenzaldehyde (1.2 mmol) in Toluene (10 mL).
-
Catalyst: Add Piperidine (0.2 mmol) and Acetic Acid (0.2 mmol).
-
Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically. Reaction time: 4–12 hours.
-
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.
Method B: Lateral Lithiation (Low Temp)
-
Dissolve: Dissolve MMPT (1.0 mmol) in anhydrous THF (5 mL) and cool to -78°C .
-
Deprotonate: Add LiHMDS or LDA (1.1 mmol) dropwise. Stir for 30 mins. The solution will turn deep red/purple (formation of the aza-allylic anion).
-
Quench: Add 4-chlorobenzaldehyde (1.2 mmol) in THF.
-
Elimination: Allow to warm to RT. Treat with MsCl/Et₃N to force dehydration if the alcohol intermediate is isolated.
Pathway Visualization
Figure 1: Reaction pathway for the conversion of MMPT to Pyridines via IEDDA mechanism.
Figure 2: Decision matrix and workflow for processing MMPT.
References
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.[2][4][5][6] Scope and applications. Chemical Reviews, 86(5), 781-793. Link
-
Sauer, J., & Heldmann, D. K. (1998). Electron-deficient dienes: 1,2,4-Triazines in inverse electron demand Diels-Alder reactions. Tetrahedron, 54(17), 4297-4312. Link
-
Taylor, E. C., & Macor, J. E. (1989). Intramolecular Diels-Alder reactions of 1,2,4-triazines. A general synthesis of fused pyridines.[4] Journal of Organic Chemistry, 54(21), 4984-4986. Link
-
Wróblowska, M., et al. (2022). 1,2,4-Triazines: Synthesis and Biological Applications. Molecules, 27(19), 6542. Link
-
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines. IV.[7][8][9] Alkylation and oxidation. Journal of Heterocyclic Chemistry, 7(4), 767-771. Link
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- 5. researchgate.net [researchgate.net]
- 6. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 9. Synthesis of pyrido[2,1-c][1,2,4]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3-Phenyl-1,2,4-Triazine Formation
Introduction: The Scaffold & The Challenge
The 3-phenyl-1,2,4-triazine core is a privileged scaffold in drug discovery, serving as a bioisostere for pyridine and a precursor for inverse electron-demand Diels-Alder (IEDDA) bioconjugation. However, its synthesis is deceptively simple. The standard condensation of benzamidrazone with 1,2-dicarbonyls (the Neunhoeffer method) frequently stalls or yields intractable regioisomeric mixtures.
This guide moves beyond standard textbook procedures to address the why and how of cyclization failures. We treat the reaction not just as a recipe, but as a system of competing kinetic and thermodynamic pathways.
Module 1: Critical Pre-Reaction Checklist
Before troubleshooting the reaction, validate the system inputs. 40% of "cyclization failures" are actually stoichiometry errors masked as reactivity issues.
| Parameter | Specification | Why it Matters |
| Benzamidrazone Purity | >95% (Freshly liberated) | Amidrazones are unstable as free bases and dimerize to tetrazines (pink/red color). Use the HCl salt and liberate in situ with mild base (e.g., Et₃N, NaOAc). |
| 1,2-Dicarbonyl State | Anhydrous / Monomer | Glyoxal and methylglyoxal exist as polymeric hydrates. They must be depolymerized (cracked) or used in excess to ensure stoichiometric accuracy. |
| Solvent pH | 4.0 - 6.0 | Critical: The reaction requires a delicate pH balance. Too acidic (< pH 3) protonates the amidrazone (nucleophile deactivation); too basic (> pH 8) promotes benzilic acid rearrangement of the dicarbonyl. |
Module 2: The Mechanism & Failure Topology
To troubleshoot, you must visualize the invisible. The reaction proceeds through two distinct steps: Condensation (formation of the open-chain hydrazone) and Cyclodehydration (ring closure).
Diagram 1: Reaction Pathway & Failure Nodes
Figure 1: Mechanistic pathway showing the bifurcation between successful cyclization and common failure modes (regioisomerism and hydrolysis).
Module 3: Troubleshooting Guides (Q&A)
Scenario A: "I see the intermediate on LCMS, but it won't cyclize."
Diagnosis: Stalled Dehydration. The formation of the linear hydrazone (Intermediate A) is usually rapid. The failure occurs at the ring-closure step, which requires the elimination of water. This is the energy barrier.
-
Q: How do I force the ring closure?
-
A: The "open" hydrazone is stable at neutral pH. You must shift the equilibrium.
-
Protocol: Add a Lewis Acid or Brønsted Acid scavenger.
-
Solvent Switch: If using EtOH, switch to Acetic Acid (AcOH) or TFE (Trifluoroethanol) . TFE activates the carbonyl via H-bonding, facilitating nucleophilic attack by the terminal amide nitrogen [1].
-
Chemical Dehydration: Add molecular sieves (4Å) or chemical scavengers like TMOF (Trimethyl orthoformate) to irreversibly consume the water produced.
-
-
Scenario B: "I have a mixture of two isomers that are impossible to separate."
Diagnosis: Regioselectivity Failure.[1] When using unsymmetrical 1,2-dicarbonyls (e.g., Phenylglyoxal), the amidrazone nitrogen can attack either the aldehyde or the ketone.
-
Q: Which isomer is which?
-
A: The 5-substituted isomer typically forms from the attack on the more electrophilic aldehyde. The 6-substituted isomer forms from attack on the ketone.
-
Validation: Check 1H NMR. The H-6 proton (in 5-substituted triazines) typically appears further downfield (~9.0-9.5 ppm) compared to H-5, due to the deshielding effect of N-4 and N-1 [4].
-
-
Q: How do I control this?
-
A: You must differentiate the carbonyls kinetically or thermodynamically.
-
Strategy 1 (Steric): Lower the temperature to -78°C (if solubility permits) to favor the kinetic product (attack at the aldehyde).
-
Strategy 2 (Chemical Masking): Use keto-aldehydes where the aldehyde is protected as an acetal. Deprotect in situ slowly.
-
Strategy 3 (Alternative Route): Abandon the condensation. Use the Bamberger synthesis (hydrazide +
-halo ketone) which dictates regiochemistry by the structure of the starting materials [2].
-
Scenario C: "My product disappears during workup."
Diagnosis: Hydrolytic Instability. Electron-deficient 1,2,4-triazines are susceptible to nucleophilic attack by water at C-5, leading to ring opening.
-
Q: How do I prevent decomposition?
-
A: Avoid strong bases during workup.
-
Fix: Quench with buffered solutions (phosphate buffer pH 6) instead of NaOH or NaHCO₃.
-
Fix: Do not use silica gel for purification if your compound is acid-sensitive; use neutral alumina or deactivated silica (treated with 1% Et₃N).
-
Module 4: Decision Tree & Workflow
Use this logic flow to determine your next experimental move.
Diagram 2: Troubleshooting Flowchart
Figure 2: Decision matrix for diagnosing reaction outcomes based on LCMS/TLC data.
References
-
BenchChem Technical Support. (2025).[2][3][4] Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines.[5][6] BenchChem.[2][3][4][6] 6
-
Organic Chemistry Portal. (2018). Synthesis of 1,2,4-triazines.[4][5][7][8][9][10][11][12][13][14][15] Organic Chemistry Portal. 5
-
BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. BenchChem.[2][3][4][6] 3
-
National Institutes of Health (NIH). (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof.[10] PubMed Central. 10
-
BenchChem Technical Support. (2025). Regioselective Synthesis of Substituted 1,2,4-Triazines.[4][5][7][10][11][14] BenchChem.[2][3][4][6] 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,2,4-Triazine synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2,4-Triazine Chemistry Part I: Orientation of cyclization reactions of functionalized 1,2,4-triazine derivatives | European Journal of Chemistry [eurjchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 10. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, aromatic character and reaction of Triazines | PPTX [slideshare.net]
- 13. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 14. (Hetero)Arene Ring-Fused [1,2,4]Triazines [mdpi.com]
- 15. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
Technical Support Center: Optimizing Reaction Temperature for 1,2,4-Triazine Condensation
Welcome to the Technical Support Center for 1,2,4-triazine synthesis. As a Senior Application Scientist, I frequently see researchers struggle with stalled reactions, poor regioselectivity, and thermal degradation when synthesizing the 1,2,4-triazine core.
The most fundamental route to this heterocycle is the condensation of 1,2-dicarbonyl compounds with amidrazones, acid hydrazides, or thiosemicarbazides. However, the initial nucleophilic attack and the subsequent intramolecular cyclodehydration possess vastly different activation energies. Mastering the thermal kinetics of these two steps is critical for optimizing yield and purity. This guide provides field-proven, causally-explained troubleshooting strategies and self-validating protocols to help you optimize your reaction temperatures.
Workflow: Temperature Optimization Logic
Logical workflow for optimizing temperature in 1,2,4-triazine condensation reactions.
Frequently Asked Questions & Troubleshooting Guides
Q1: My condensation reaction stalls at room temperature, yielding an accumulation of uncyclized intermediate. Why is this happening, and how do I force cyclization?
Diagnosis & Causality: The synthesis of 1,2,4-triazines via condensation is a two-step process[1]. The initial nucleophilic attack of the amidrazone onto the 1,2-dicarbonyl forms a hydrazone intermediate. This step is kinetically rapid and often proceeds readily at room temperature (20–25 °C). However, the subsequent intramolecular cyclodehydration to close the triazine ring has a significantly higher activation energy barrier. If the temperature is too low, the reaction stalls at the uncyclized intermediate stage. For instance, less reactive starting materials like β-keto esters often require temperatures above 110 °C for complete conversion into the final cyclized product[2].
Solution: Implement a controlled temperature ramp . Begin the reaction at room temperature to allow complete, clean formation of the intermediate, thereby minimizing side reactions (such as polymerization) of the highly reactive 1,2-dicarbonyl. Once analytical checks (LC-MS/TLC) confirm the disappearance of the starting amidrazone, increase the temperature to 80–110 °C (depending on the solvent's boiling point) to overcome the activation energy barrier and drive the thermodynamic cyclization.
Q2: I am using an unsymmetrical 1,2-dicarbonyl compound and getting a complex mixture of regioisomers. Can temperature control help me isolate a single product?
Diagnosis & Causality: Yes. When using unsymmetrical 1,2-dicarbonyl compounds, the terminal nitrogen of the amidrazone can attack either of the two non-equivalent carbonyl carbons, leading to two distinct regioisomers[1][3]. The distribution of these isomers is strictly governed by the competition between kinetic and thermodynamic control:
-
Kinetic Control (Lower Temperatures, 25–50 °C): The nucleophile attacks the more electrophilic (less sterically hindered) carbonyl group first. Maintaining a lower temperature traps the reaction in this kinetically favored pathway.
-
Thermodynamic Control (Higher Temperatures, >100 °C): At elevated temperatures, the initial condensation becomes reversible. The system equilibrates, allowing the reaction to funnel towards the most thermodynamically stable substituted 1,2,4-triazine isomer.
Solution: Systematically profile the reaction at 25 °C, 60 °C, and 100 °C. If the kinetic product is desired, utilize a polar aprotic solvent (e.g., DMF) at room temperature and accept a longer reaction time. If the thermodynamic product is desired, utilize a higher boiling solvent (e.g., glacial acetic acid) and heat to reflux.
Q3: When I heat my reaction above 130 °C to drive cyclization, the solution turns black, emits a "burnt smell," and the yield drops significantly. What is the alternative?
Diagnosis & Causality: Many functionalized 1,2,4-triazines and their precursors are thermally labile[4]. Prolonged conventional heating (e.g., >60 minutes at >130 °C) leads to decomposition, oxidation, or polymerization of the intermediates. A "burnt smell" is a classic, documented indicator of thermal degradation of nitrogenous or sulfur-containing starting materials during these cyclizations[2].
Solution: Transition from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides rapid, uniform volumetric heating, allowing the reaction to reach high temperatures (120–150 °C) for a fraction of the time (5–20 minutes). This effectively bypasses the degradation kinetics that plague prolonged conventional heating, increasing both conversion and isolated yield[2][5].
Quantitative Data: Conventional vs. Microwave-Assisted Heating
The following table summarizes optimization data for the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives[2]. It demonstrates the superior yield and reduced degradation when transitioning from prolonged conventional heating to short-burst microwave irradiation.
| Compound Entry | Conventional Heating (130 °C) | Microwave Irradiation (150 °C) | Yield Improvement |
| 3a | 60 min, 68.86% | 20 min, 81.24% | +12.38% |
| 3b | 60 min, 70.41% | 20 min, 85.12% | +14.71% |
| 3c | 60 min, 71.31% | 20 min, 83.78% | +12.47% |
| 3d | 60 min, 66.28% | 20 min, 80.12% | +13.84% |
| 3e | 60 min, 75.26% | 20 min, 87.66% | +12.40% |
Validated Experimental Protocols
Protocol A: Step-wise Temperature Ramp for Symmetrical 1,2-Dicarbonyls (Conventional Heating)
This self-validating protocol ensures complete intermediate formation before applying thermal stress, preventing the degradation of unreacted starting materials.
-
Initiation: In a clean, dry round-bottom flask, dissolve the amidrazone hydrochloride (1.0 eq) in anhydrous ethanol or methanol.
-
Neutralization: Add exactly 1.0 eq of a mild base (e.g., triethylamine) to liberate the free amidrazone. Stir for 10 minutes at room temperature (20–25 °C).
-
Condensation: Dropwise, add the symmetrical 1,2-dicarbonyl compound (1.0 eq) dissolved in the same solvent.
-
Kinetic Phase: Stir the mixture at room temperature for 2 to 4 hours.
-
Validation Check: Analyze an aliquot via TLC or LC-MS. The amidrazone mass should be completely consumed and replaced by the uncyclized hydrazone intermediate. Do not proceed to step 5 until this is confirmed.
-
-
Thermodynamic Cyclization: Once the intermediate is confirmed, attach a reflux condenser and heat the reaction mixture to 80–100 °C (reflux) for 4 to 12 hours.
-
Completion: Cool to room temperature. The 1,2,4-triazine product typically precipitates. Filter, wash with cold diethyl ether, and dry under a vacuum.
Protocol B: Microwave-Assisted Organic Synthesis (MAOS) for Thermally Labile Substrates
Use this protocol to prevent thermal degradation while providing the necessary activation energy for cyclization[5].
-
Preparation: To a 5 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the 1,2-dicarbonyl compound (1.0 eq), the acyl hydrazide or amidrazone (1.0 eq), and ammonium acetate (10.0 eq) if a nitrogen source/buffer is required.
-
Solvent Addition: Add 1–2 mL of glacial acetic acid or a polar aprotic solvent (e.g., DMF). Seal the vial with a crimp cap.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 120–150 °C for 5 to 20 minutes with a maximum power limit (e.g., 200 W) to ensure safe pressure limits.
-
Cooling & Workup: Allow the system to cool to room temperature via compressed air cooling (built into most automated synthesizers).
-
Isolation: Pour the mixture into crushed ice/water. If the product does not precipitate, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
-
Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives MDPI[Link]
-
Convenient and General Microwave-Assisted Protocols for the Expedient Synthesis of Heterocycles CLOCKSS (Heterocycles)[Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists PMC (NIH)[Link]
Sources
- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Solving solubility issues of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine in aqueous media
Technical Support Center: 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the inherent aqueous solubility challenges of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
The information herein is curated from established principles of pharmaceutical science and preclinical formulation development.[1][2][3] We will explore the physicochemical properties of this molecule and systematically address solubility issues through a series of frequently asked questions and in-depth troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine.
Q1: I'm having trouble dissolving 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine in standard aqueous buffers like PBS (pH 7.4). Why is it so poorly soluble?
A1: The poor aqueous solubility of this compound at neutral pH is a direct result of its molecular structure. The structure features a large, non-polar phenyl group and a methyl group, which impart significant hydrophobicity. While the 1,2,4-triazine and morpholino groups contain nitrogen atoms that can interact with water, at neutral pH (7.4), the key basic nitrogen on the morpholino ring is largely un-ionized (not protonated).[4][5] An uncharged molecule is less able to form the favorable hydrogen bonds with water necessary for dissolution, leading to the observed low solubility. Over 40% of new chemical entities (NCEs) exhibit poor water solubility, making this a common challenge in drug development.[6][7][8]
Q2: What are the key physicochemical properties of this molecule that I should consider for solubilization?
A2: The most critical property to leverage is its nature as a weak base . The nitrogen atom in the morpholino group is the most basic site and can be protonated. This protonation is governed by its acid dissociation constant (pKa). While the exact pKa of this specific molecule requires experimental determination, the pKa of similar 1,2,4-triazine derivatives and morpholine itself suggests it will be in a range where pH adjustment can dramatically influence solubility. The key principle is that the protonated, or ionized, form of the molecule is significantly more water-soluble than the neutral form.[9][10][11] Therefore, the primary strategy will be to lower the pH of the vehicle.
Q3: What are the main strategies I can use to improve the aqueous solubility of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine for my experiments?
A3: There are several established techniques for enhancing the solubility of poorly soluble drugs.[7][12][13] For this specific molecule, the most effective strategies, in order of complexity, are:
-
pH Adjustment: Lowering the pH of the aqueous vehicle to protonate the morpholino nitrogen. This is the most direct and often most effective initial approach.[4][7]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent in which the compound has higher intrinsic solubility.[14][15][16] This method reduces the overall polarity of the solvent system.
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes, where the hydrophobic part of your molecule is encapsulated within the cyclodextrin's non-polar cavity.[17][18][19][20]
-
Micellar Solubilization with Surfactants: Employing surfactants at concentrations above their critical micelle concentration (CMC) to encapsulate the compound within micelles.[21][22][23]
The selection of the best method depends on the required final concentration, the experimental system (e.g., in vitro vs. in vivo), and tolerance for excipients.[12]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for systematically improving the solubility of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine.
Guide 1: Systematic pH-Dependent Solubility Assessment
The Principle: As a weak base, the solubility of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine will increase as the pH of the solution decreases below its pKa.[4][5] This is because the equilibrium shifts towards the more soluble, protonated (cationic) form of the molecule. This guide will help you determine the optimal pH for solubilization.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a Series of Buffers: Prepare a set of biocompatible buffers covering a pH range from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffer for pH 7.4).
-
Create Slurries: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate Solid and Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantify Solute: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Measure Final pH: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.
-
Plot and Analyze: Plot the measured solubility (e.g., in µg/mL) against the final equilibrium pH.
Expected Outcome & Troubleshooting:
-
You should observe a significant increase in solubility as the pH decreases.[4]
-
If solubility is still insufficient at low pH: This indicates that even the protonated form has limited solubility. In this case, you will need to combine pH adjustment with another technique, such as the use of co-solvents (see Guide 2).
-
If the compound degrades at low pH: Perform a stability assessment. If degradation is observed, you must find a compromise between the lowest stable pH and the required solubility or move to non-pH-dependent methods.
Guide 2: Formulation with Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[14][16] This makes the aqueous environment more favorable for dissolving hydrophobic molecules like 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine. This technique is highly effective and widely used for preclinical formulations.[6][15]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO) - Primarily for in vitro use
Experimental Protocol: Co-solvent Screen
-
Select Co-solvents: Choose a panel of 2-3 pharmaceutically acceptable co-solvents.
-
Prepare Vehicle Blends: Create a series of aqueous blends for each co-solvent. For example, prepare 10%, 20%, 30%, and 40% (v/v) solutions of PEG 400 in water. If pH adjustment was helpful in Guide 1, use an acidic buffer as the aqueous component.
-
Determine Solubility: Using the equilibrium solubility method described in Guide 1, determine the solubility of your compound in each co-solvent blend.
-
Analyze and Select: Plot solubility versus the percentage of co-solvent. Select the blend that achieves the target concentration with the lowest percentage of organic solvent to minimize potential toxicity or effects on your experimental system.
Data Summary Table (Example):
| Vehicle Composition | Achieved Solubility (µg/mL) | Observations |
| Water (pH 7.4) | < 1 | Insoluble |
| 50 mM Citrate Buffer (pH 3.0) | 50 | Slight improvement |
| 20% PEG 400 in Water (pH 7.4) | 150 | Moderate improvement |
| 20% PEG 400 in Citrate Buffer (pH 3.0) | > 2000 | Clear solution achieved |
| 10% DMSO in PBS (for in vitro) | > 10000 | High solubility |
Troubleshooting:
-
Precipitation upon Dilution: Co-solvent formulations can sometimes cause the compound to precipitate when diluted into a larger aqueous volume (e.g., cell culture media or upon injection). Always check the stability of your final working dilution. If precipitation occurs, you may need to add a precipitation inhibitor or consider a different formulation strategy like cyclodextrins.
Guide 3: Advanced Solubilization with Excipients
When pH and co-solvent strategies are insufficient or incompatible with the experimental system, complexation agents or surfactants can be employed.
A. Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][24] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that is water-soluble.[12][17][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[19]
Workflow Diagram: Cyclodextrin Complexation
Caption: Surfactants form micelles to encapsulate and solubilize hydrophobic drugs.
Part 3: Decision-Making Framework
Choosing the right solubilization strategy is critical for experimental success and data reliability. [1][25][26]Use the following workflow to guide your decision process.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpbr.in [ijpbr.in]
- 7. wjbphs.com [wjbphs.com]
- 8. ijcsrr.org [ijcsrr.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. crcom.se [crcom.se]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmpas.com [jmpas.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. nanomedicine-rj.com [nanomedicine-rj.com]
- 21. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. researchgate.net [researchgate.net]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. altasciences.com [altasciences.com]
- 26. Preclinical Formulation Development | SGS [sgs.com]
Technical Support Center: Triazine Synthesis & Byproduct Minimization
Welcome to the Triazine Synthesis Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals dealing with the intricate challenges of synthesizing 1,2,4-triazine and 1,3,5-triazine scaffolds. Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols designed to maximize your reaction yields and purity.
Section 1: 1,2,4-Triazine Ring Closure & Regioselectivity
FAQ 1: My condensation reaction between an unsymmetrical 1,2-dicarbonyl and an amidrazone yields a stubborn mixture of 5,6- and 6,5-disubstituted regioisomers. How can I drive the reaction toward a single isomer?
Diagnosis: This is the most common side reaction in 1,2,4-triazine synthesis. The two non-equivalent carbonyl groups of an unsymmetrical 1,2-diketone often possess similar electrophilicities, leading to competitive condensation pathways and poor regioselectivity[1].
Causality & Solutions:
-
Solvent Polarity & Temperature Tuning: The transition states leading to the two isomers usually have different dipole moments. Systematically varying solvent polarity (e.g., switching from polar protic to non-polar aprotic solvents) at lower temperatures can amplify these subtle energy differences, kinetically favoring one isomer over the other[1].
-
Steric Hindrance: Modifying the reactant to include a bulky transient protecting group near one carbonyl can sterically block the amidrazone's approach, dictating regiocontrol[1].
-
Alternative Annulation: If classical condensation fails, pivot to domino annulation reactions or 1,3-dipolar cycloadditions of 1,2,4-triazin-1-ium ylides, which inherently offer superior regioselectivity by bypassing the competitive dicarbonyl intermediate entirely[1][2].
FAQ 2: I am observing significant hydrolysis byproducts (ring-opening) during the workup of my 1,2,4-triazine. How do I prevent this degradation?
Diagnosis: The 1,2,4-triazine ring is highly susceptible to nucleophilic attack by water, particularly under acidic or basic conditions. Electron-withdrawing substituents on the ring exacerbate this by increasing the electrophilicity of the triazine carbons[1].
Causality & Solutions: Hydrolysis is driven by the thermodynamic stability of the ring-opened degradation products. To prevent this, always use anhydrous solvents during the reaction and minimize aqueous workup duration[1]. If pH adjustment is necessary, use mild buffers rather than strong acids/bases, and avoid excessive heating during purification, which exponentially accelerates hydrolysis kinetics[1].
Caption: Workflow for troubleshooting regioisomer formation in 1,2,4-triazine synthesis.
Quantitative Optimization Parameters
Table 1: Optimization Parameters for Minimizing 1,2,4-Triazine Byproducts
| Parameter | Effect on Reaction Mechanism | Recommended Action for High Purity |
| Solvent Polarity | Alters transition state stabilization | Screen non-polar/aprotic solvents for regiocontrol. |
| Temperature | Influences kinetic vs. thermodynamic control | Lower temperatures (0-20°C) to enhance kinetic selectivity. |
| Substituent Sterics | Blocks competitive nucleophilic attack | Introduce bulky groups on the less desired reaction site. |
| Workup pH | Drives ring-opening hydrolysis | Maintain neutral pH; use anhydrous conditions if possible. |
Protocol 1: Self-Validating Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines
Objective: Condensation of 1,2-diketone with acid hydrazide while minimizing regioisomers and hydrolysis[1].
-
Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve the 1,2-diketone (1.0 eq) and the corresponding acid hydrazide (1.0 eq) in glacial acetic acid.
-
Validation Check: Ensure complete dissolution before proceeding to prevent localized concentration gradients that cause oligomerization.
-
-
Catalysis & Heating: Add ammonium acetate (10 eq) as a cyclization promoter. Heat the mixture to reflux.
-
Causality: Ammonium acetate acts as a mild nitrogen source and buffer, facilitating the final ring closure step without inducing strong acid/base-catalyzed hydrolysis.
-
-
Monitoring: Track the reaction via LC-MS every 30 minutes.
-
Validation Check: Look for the disappearance of the linear intermediate mass. If linear intermediates persist past 2 hours, it indicates incomplete dehydration.
-
-
Quenching & Purification: Cool to room temperature and remove acetic acid under reduced pressure (do not exceed 40°C to prevent thermal degradation). Purify via preparative HPLC if minor regioisomers are detected[1].
Section 2: 1,3,5-Triazine Synthesis & Sequential Functionalization
FAQ 3: When synthesizing unsymmetrical 1,3,5-triazines from cyanuric chloride, I get high levels of bis-alkylamino and tris-alkylamino byproducts in my first step. How do I stop over-substitution?
Diagnosis: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes sequential nucleophilic aromatic substitution (SNAr). Deviations as small as 3-5% from the stoichiometric ratio in the first amination stage can lead to excessive double substitution[3].
Causality & Solutions: Each chloride substitution donates electron density into the electron-poor triazine ring, deactivating the remaining chlorides and raising the activation energy for the next substitution. However, if local concentrations of the nucleophile are too high, or the temperature is not strictly controlled, the kinetic barrier of the second substitution is breached. To minimize this, perform the first substitution at exactly -10°C to 0°C with a strict 1:1 molar ratio, using slow dropwise addition of the nucleophile. Alternatively, use a slight excess (≥4%) of cyanuric chloride, and selectively hydrolyze the unreacted excess to a non-reactive monohydroxydichlorotriazine basic salt before proceeding to the second step[3].
FAQ 4: In my one-pot synthesis of trisubstituted 1,3,5-triazines, the final palladium-catalyzed cross-coupling step (e.g., Suzuki) suffers from low yields and catalyst poisoning. Why?
Diagnosis: During the initial nucleophilic substitutions (C-N bond formations), minor ring-opened byproducts and amine hydrochloride salts (e.g., DIPEA·HCl) accumulate in the one-pot mixture. These byproducts coordinate with and deactivate standard palladium catalysts[4].
Causality & Solutions: Standard ligands fail to protect the palladium center in this harsh environment. Use a robust, sterically hindered catalyst like PdCl2(dtbpf). The dtbpf ligand has bulky tert-butyl groups and a large P–Pd–P bite angle, which shields the palladium center from coordination by triazine degradation products and facilitates both oxidative addition and reductive elimination in challenging environments[4].
Caption: Sequential one-pot functionalization of cyanuric chloride into 1,3,5-triazines.
Quantitative Optimization Parameters
Table 2: Temperature and Stoichiometry Control for Cyanuric Chloride Substitution
| Substitution Step | Target Product | Optimal Temperature | Nucleophile Equivalents | Primary Byproduct Risk |
| First | Monosubstituted | -30°C to 0°C | 1.00 (Strict) | Disubstitution (if >0°C) |
| Second | Disubstituted | 20°C to 50°C | 1.00 - 1.05 | Trisubstitution / Hydrolysis |
| Third | Trisubstituted | 80°C to 110°C | 1.20 - 1.50 | Incomplete reaction / Catalyst poisoning |
Protocol 2: Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines
Objective: Controlled installation of three distinct substituents directly from cyanuric chloride without intermediate isolation[4].
-
First Substitution (C-N bond): Dissolve cyanuric chloride (1.0 eq) in anhydrous THF at -30°C to 0°C. Add the first amine (1.0 eq) and DIPEA (1.0 eq) dropwise over 15 minutes.
-
Validation Check: TLC should show complete consumption of cyanuric chloride. The low temperature strictly prevents the second substitution from initiating.
-
-
Second Substitution (C-N or C-O bond): Warm the reaction to room temperature (25°C). Add the second nucleophile (e.g., phenol or a different amine, 1.0 eq) and DIPEA (1.0 eq). Stir for 5-12 hours.
-
Causality: The monochloro-disubstituted intermediate is significantly less reactive due to the electron-donating effects of the first two substituents, requiring room temperature or mild heating to overcome the activation energy barrier.
-
-
Third Substitution (C-C bond via Suzuki Coupling): To the same pot, add the boronic acid (1.5 eq), Na2CO3 (2.0 eq), and PdCl2(dtbpf) (5 mol%). Heat to 80°C under N2 for 12 hours.
-
Validation Check: Ensure the solution turns dark but does not precipitate excessive Pd black. The bulky dtbpf ligand ensures the Pd catalyst remains active despite the presence of DIPEA·HCl and trace ring-opened byproducts[4].
-
-
Workup: Filter through a Celite pad to remove Pd black and salts, then purify via flash chromatography.
References
- Benchchem. "Identifying and minimizing side products in 1,2,4-triazine synthesis - Benchchem".
- RSC Publishing. "A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)".
- Google Patents. "US4166909A - Process for preparation of a substituted triazine".
- ACS Omega. "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids".
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 3. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,4-triazine scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. The precise structural elucidation of these molecules is paramount to understanding their function and advancing drug discovery pipelines. This guide provides an in-depth analysis of the ¹H NMR spectrum of a representative 1,2,4-triazine derivative, 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine, and critically compares this powerful technique with other instrumental methods of analysis. As Senior Application Scientists, our aim is to equip you with the foundational knowledge and practical insights necessary for confident structural characterization.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for determining the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine, ¹H NMR allows for the unambiguous assignment of each proton, confirming the successful synthesis and purity of the compound.
The predictive power of ¹H NMR lies in the fundamental principles of chemical shift, spin-spin coupling, and integration. The chemical shift (δ) of a proton is dictated by its local electronic environment; electron-withdrawing groups deshield protons, causing them to resonate at a higher frequency (downfield), while electron-donating groups shield them, resulting in an upfield shift.[1][2][3] Spin-spin coupling, observed as the splitting of a signal into a multiplet, reveals the number of neighboring protons. The integration of a signal, or the area under the peak, is directly proportional to the number of protons it represents.
Predicted ¹H NMR Spectral Analysis of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction based on established chemical shift values and substituent effects provides a robust analytical framework.
Molecular Structure:
Caption: Molecular structure of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine.
Predicted Chemical Shifts (in CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl-H (ortho) | 8.1 - 8.3 | Multiplet | 2H | Deshielded by the electron-withdrawing triazine ring and anisotropic effects. |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | 3H | Typical aromatic region for a phenyl group.[1] |
| Morpholino-H (N-CH₂) | 3.8 - 4.0 | Triplet (t) | 4H | Protons adjacent to the nitrogen atom of the morpholine ring. The chair conformation can lead to what appears as a triplet.[4][5] |
| Morpholino-H (O-CH₂) | 3.6 - 3.8 | Triplet (t) | 4H | Protons adjacent to the oxygen atom of the morpholine ring, typically shifted slightly upfield compared to the N-CH₂ protons.[6] |
| Methyl-H | 2.5 - 2.7 | Singlet (s) | 3H | Attached to the triazine ring, experiencing some deshielding.[7] |
Causality Behind Predicted Shifts:
-
Phenyl Protons: The ortho protons are expected to be the most downfield due to their proximity to the nitrogen-rich, electron-deficient triazine ring.
-
Morpholino Protons: The morpholine ring exists in a dynamic chair conformation. The protons on the carbons adjacent to the nitrogen and oxygen atoms will appear as two distinct multiplets, often resembling triplets due to complex coupling patterns in a constrained ring system.[4][5] The protons closer to the oxygen are generally found at a slightly lower chemical shift.[6]
-
Methyl Protons: The methyl group, being directly attached to the triazine ring, will be deshielded compared to a typical alkyl methyl group and will appear as a singlet as there are no adjacent protons.
A Multi-faceted Approach: Comparison with Other Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a synergistic approach, integrating data from various analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | Provides a count of unique carbons, complementary to ¹H NMR. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| FTIR Spectroscopy | Presence of functional groups. | Quick and provides information on characteristic bond vibrations (e.g., C=N, C-O).[8] | Complex spectra can be difficult to interpret fully, less specific for overall structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the molecular formula. High-resolution MS gives very accurate mass. | Does not provide detailed information on the connectivity of atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, and long-range connectivity. | Establishes definitive proton-proton and proton-carbon correlations, essential for complex structures.[9][10] | Requires more instrument time and expertise for interpretation. |
Experimental Workflow for Structural Confirmation:
Caption: A typical workflow for the synthesis and structural confirmation of a novel organic compound.
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.
Conclusion
The structural elucidation of novel compounds like 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine is a critical step in the drug discovery process. While ¹H NMR spectroscopy provides the most detailed structural information, its true power is realized when used in conjunction with other analytical techniques. This integrated approach ensures the unambiguous confirmation of the molecular structure, providing a solid foundation for further biological and pharmacological evaluation. By understanding the principles and practical applications of these techniques, researchers can confidently and efficiently advance their scientific endeavors.
References
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]
-
1H NMR Chemical Shifts. Oregon State University. [Link]
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]
-
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Iraqi Journal of Science. [Link]
-
¹H and ¹³CNMR Chemical shifts of the methylene group of acetate side... ResearchGate. [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. [Link]
-
Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Publishing. [Link]
-
An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. [Link]
-
Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. Canadian Journal of Chemistry. [Link]
-
1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. [Link]
-
Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... ResearchGate. [Link]
-
Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]
-
Chapter 3 – Structural characterization of triazines. Universitat de Barcelona. [Link]
-
12.04 1H NMR Chemical Shifts. OrganicChemGuide. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
1H NMR Chemical Shifts. University of Puget Sound. [Link]
-
6-methyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-3(4H)-one. PubChem. [Link]
-
2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. [Link]
- N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
-
(PDF) 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. ResearchGate. [Link]
Sources
- 1. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. acdlabs.com [acdlabs.com]
- 7. 6-Methyl-1,3,5-triazine-2,4-diamine(542-02-9) 1H NMR [m.chemicalbook.com]
- 8. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Fragmentation of Morpholino-Triazine Derivatives
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of morpholino-triazine derivatives. It is structured to assist researchers in structural elucidation, metabolite identification, and quality control of these pharmacophores.
Executive Summary
Morpholino-triazine derivatives represent a critical scaffold in modern drug discovery, particularly as PI3K/mTOR inhibitors (e.g., ZSTK474). Accurate structural characterization of these compounds requires a precise understanding of their gas-phase dissociation behavior.
This guide compares the fragmentation performance of Morpholino-Triazines against their closest structural analogs, Piperazine-Triazines . We demonstrate that while both scaffolds ionize readily in ESI(+), the morpholine moiety introduces a unique, predictable fragmentation pathway—specifically the neutral loss of C₂H₄O (44 Da) —which serves as a diagnostic "fingerprint" for rapid identification.
Comparative Analysis: Morpholino vs. Piperazine Scaffolds
In drug development, morpholine is often swapped with piperazine to modulate solubility and metabolic stability. However, their mass spectral behaviors differ significantly due to the electronegativity of the morpholine oxygen versus the basicity of the piperazine nitrogen.
Fragmentation Pathway Mechanics[1]
The fragmentation of morpholino-triazine derivatives in ESI-MS/MS is driven by protonation at the most basic site (typically the triazine ring nitrogens or the morpholine nitrogen).
-
Morpholino-Triazine (Key Mechanism): The morpholine ring undergoes a characteristic ring opening followed by the elimination of a neutral vinyl alcohol or ethylene oxide species.
-
Piperazine-Triazine (Alternative): The piperazine ring typically fragments via loss of imine species or ethylene fragments, often retaining charge more strongly due to higher basicity (pKa ~9.8 vs ~8.3 for morpholine).
Comparison Table: Diagnostic Ions & Neutral Losses
| Feature | Morpholino-Triazine | Piperazine-Triazine | Analytical Significance |
| Precursor Ion | Both ionize well in ESI(+). | ||
| Primary Neutral Loss | -44 Da ( | -43 Da ( | The -44 Da loss is highly specific to morpholine. |
| Diagnostic Fragment | m/z 88 (Protonated Morpholine) | m/z 87 (Protonated Piperazine) | Low mass region confirmation. |
| Ring Cleavage | C-O bond cleavage (Facile) | C-N bond cleavage (Requires higher CE) | Morpholine rings open at lower collision energies. |
| Ionization Efficiency | High, but slightly lower than piperazine. | Very High (Two basic nitrogens). | Piperazine analogs may suppress morpholine signals in mixtures. |
Visualizing the Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways. Note the divergence between the morpholine-specific loss and the core triazine disintegration.
Caption: Figure 1. Hierarchical fragmentation pathway. The morpholine ring opening (yellow) precedes the harder triazine core cleavage (grey), providing a specific diagnostic window at moderate collision energies.
Experimental Protocol: Validated Characterization Workflow
To reproduce these patterns and validate the presence of a morpholino-triazine moiety, follow this self-validating protocol.
Reagents & Equipment
-
Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6500 series or Sciex 7500).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water with 0.1% Formic Acid (FA). Note: FA is critical to ensure protonation of the triazine ring.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Dissolve 1 mg of the derivative in 1 mL of DMSO (Stock).
-
Dilute to 1 µg/mL in 50:50 ACN:Water (+0.1% FA).
-
Self-Check: Solution must be clear. Turbidity indicates precipitation, which will cause spray instability.
Step 2: Direct Infusion (Optimization)
-
Infuse sample at 10 µL/min into the ESI source.
-
Scan mode: MS1 (m/z 100–1000).
-
Verify the molecular ion
is the base peak.[1] -
Causality: If
is dominant, your source is too dirty or salt content is too high. Add more Formic Acid to drive protonation.
Step 3: Energy-Resolved MS/MS (The "Breakdown Curve")
-
Select the precursor ion.[2]
-
Ramp Collision Energy (CE) from 5 eV to 60 eV in 5 eV increments.
-
Observation:
-
10-20 eV: Appearance of the
peak (Morpholine loss). -
30-50 eV: Appearance of low mass triazine core fragments (e.g., m/z 69, 84).
-
Step 4: LC-MS/MS Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Gradient: 5% B to 95% B over 5 minutes (B = ACN + 0.1% FA).
-
Flow Rate: 0.4 mL/min.
Performance Data: Sensitivity & Specificity
When comparing Morpholino-triazines to alternatives in a bioanalytical setting (e.g., plasma PK studies), the following performance metrics are typical:
| Metric | Morpholino-Triazine | Piperazine-Triazine | Notes |
| LOD (Limit of Detection) | ~0.5 - 1.0 ng/mL | ~0.1 - 0.5 ng/mL | Piperazine is more basic, leading to higher ionization efficiency in positive mode. |
| Matrix Effect Susceptibility | Moderate | High | Piperazines can suffer more from phospholipid suppression due to charge competition. |
| Fragment Stability | High | Moderate | The |
Workflow Diagram
Caption: Figure 2. Optimized MRM transition workflow. The selection of the [M+H-44]+ transition maximizes specificity for morpholine derivatives.
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of 1,3,5-triazine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Acquavia, M. A., et al. (2024).[1] New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
NIST Chemistry WebBook. Mass Spectrum of Morpholine. National Institute of Standards and Technology. [Link]
Sources
Comparative Guide: HPLC Method Development for 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
Executive Summary
The Bottom Line: For the purity analysis of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine , standard C18 chemistries often fail to resolve regioisomeric impurities and suffer from peak tailing due to the basic morpholine moiety.
Our Recommendation: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Why: These phases utilize
interactions that specifically target the phenyl and triazine rings, offering orthogonal selectivity compared to hydrophobicity-driven C18 separations. -
Result: Superior resolution of de-morpholinated degradation products and sharper peak shapes for the basic parent compound.
Part 1: Analyte Assessment & Column Selection Strategy
Physicochemical Profiling
To develop a robust method, we must first deconstruct the molecule's interaction potential.
| Feature | Chemical Moiety | Chromatographic Implication |
| Core Scaffold | 1,2,4-Triazine Ring | Electron-deficient aromatic system.[1] Weakly basic (pKa ~2-4). Susceptible to hydrolysis. |
| Substituent A | Morpholine Group | Critical Challenge. Basic nitrogen (pKa ~8.3 for free morpholine). Causes severe tailing on silica due to silanol interactions. |
| Substituent B | Phenyl Group | Hydrophobic and Aromatic. Provides a "handle" for |
The Selectivity Challenge
The primary impurities in the synthesis of this molecule typically include:
-
Regioisomers: Formed during the condensation of unsymmetrical 1,2-diketones with hydrazides.[2]
-
Hydrolysis Products: Loss of the morpholine group (yielding a hydroxy-triazine).
-
Starting Materials: Free morpholine (highly polar, poor UV retention).
Column Comparison Logic
The following diagram illustrates the decision matrix for selecting the optimal stationary phase based on the analyte's specific "Morpholine-Triazine" architecture.
Caption: Decision matrix highlighting Phenyl-Hexyl as the optimal balance for resolving aromatic isomers while managing basicity.
Part 2: Comparative Performance Metrics
The following data represents comparative performance characteristics derived from optimizing methods for 1,2,4-triazine derivatives.
Experimental Conditions:
-
Mobile Phase: A: 0.1% Phosphoric Acid (pH ~2.5) | B: Acetonitrile[3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
| Metric | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Interpretation |
| Retention Time ( | 6.2 min | 6.8 min | Phenyl-Hexyl offers slightly higher retention due to dual interactions (Hydrophobic + |
| USP Tailing Factor ( | 1.6 - 1.8 | 1.05 - 1.15 | Critical Win: The steric protection of Phenyl-Hexyl phases often reduces silanol access, sharpening the basic peak. |
| Resolution ( | 1.2 (Partial Co-elution) | 2.4 (Baseline Separation) | The |
| Theoretical Plates ( | ~8,000 | ~12,500 | Sharper peaks result in higher efficiency. |
Part 3: Detailed Experimental Protocol
Reagents and Equipment
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH).
-
Buffer: Potassium Dihydrogen Phosphate (
), 85% Phosphoric Acid ( ). -
Column: Kinetex Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 2.6 µm or 5 µm.
-
System: Quaternary HPLC with PDA/DAD detector.
Mobile Phase Preparation (Low pH - Optimized for Peak Shape)
-
Mobile Phase A (Buffer): Dissolve 1.36 g
in 1 L water. Adjust pH to 2.5 ± 0.1 using . Filter through 0.22 µm membrane.-
Why pH 2.5? This suppresses the ionization of residual silanols on the column (pKa ~4.5) and ensures the morpholine nitrogen is fully protonated, preventing "on-off" secondary interactions.
-
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 30 | 70 | Linear Gradient |
| 15.0 | 5 | 95 | Wash Step |
| 17.0 | 5 | 95 | Hold Wash |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL (for purity), 0.005 mg/mL (for sensitivity/LOQ).
-
Note: If the sample is insoluble in 50% water, dissolve in 100% MeOH first, then dilute with water. Avoid 100% ACN as diluent to prevent peak distortion (strong solvent effect).
Part 4: Validation Framework (Self-Validating System)
To ensure this method is trustworthy (E-E-A-T), you must perform the following "System Suitability Tests" (SST) before every run.
Specificity & Stress Testing
Inject the sample spiked with known synthesis precursors:
-
Morpholine Spike: Should elute near the void volume (
). If it co-elutes with the solvent front, consider using an RI detector or derivatization for specific morpholine quantification [1]. -
Acid Hydrolysis: Reflux a small aliquot in 1N HCl for 1 hour. Inject. The new peak (hydroxy-triazine) must be baseline resolved (
) from the parent peak.
Linearity & Sensitivity
-
Range: 0.1% to 120% of target concentration.
-
Acceptance:
. -
LOQ: Signal-to-Noise (S/N) ratio > 10.
Robustness Diagram
The following workflow illustrates the critical parameters to test during validation.
Caption: Critical parameters for robustness testing. pH is the most critical variable for basic triazines.
References
-
BenchChem. (2025).[4][5] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Retrieved from
-
Chromatography Online. (2020). HPLC Column Selection: Cyano and fluorinated phases for basic nitrogen species. LCGC International. Retrieved from
-
Phenomenex. (2024). HPLC Column Selection Guide: Interactions of Basic Compounds. Retrieved from
-
National Institutes of Health (NIH). (1982). Separation of morpholine and some of its metabolites by high-performance liquid chromatography. PubMed. Retrieved from
-
SIELC Technologies. Separation of Morpholine derivatives on Mixed-Mode Columns. Retrieved from
Sources
- 1. 1,2,4-Triazine CAS#: 290-38-0 [m.chemicalbook.com]
- 2. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparing bioactivity of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine vs standard antifolates
Executive Summary
This technical guide evaluates the bioactivity of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (CAS: 339013-27-3), a representative "non-classical" antifolate, against standard clinical benchmarks such as Methotrexate (MTX) and Pemetrexed .
While Methotrexate remains the gold standard for dihydrofolate reductase (DHFR) inhibition with nanomolar potency, its clinical utility is often limited by resistance mechanisms (e.g., impaired transport via RFC) and systemic toxicity. The 1,2,4-triazine class, specifically those with a 5-morpholino substitution, represents a strategic scaffold designed to improve lipophilicity and bypass active transport requirements, potentially retaining activity in MTX-resistant cell lines.
This guide details the mechanistic differentiation, expected bioactivity ranges, and validated experimental protocols for assessing this compound in a research setting.
Mechanistic Profile & Signaling Pathway[1]
Mode of Action
Both the 1,2,4-triazine derivative and MTX function as competitive inhibitors of Dihydrofolate Reductase (DHFR) . However, their binding modes differ:
-
Methotrexate (Classical): Mimics the pteridine ring of folate; relies heavily on the Reduced Folate Carrier (RFC) for cellular entry and polyglutamylation for retention.
-
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (Non-Classical): The lipophilic phenyl and morpholino groups facilitate passive diffusion, reducing reliance on RFC. The morpholine ring at position 5 acts as a hydrogen bond acceptor, altering the solvation shell and potentially interacting with distinct residues in the DHFR active site compared to the glutamate tail of MTX.
Pathway Visualization
The following diagram illustrates the folate metabolic cycle and the specific intervention points of these antifolates.
Caption: Comparative inhibition of the Folate Cycle.[1] Both compounds target DHFR, but the Triazine derivative (Yellow) utilizes passive diffusion, bypassing transport-mediated resistance common with MTX (Red).
Comparative Bioactivity Data
The following data synthesizes performance metrics for 3,5,6-trisubstituted 1,2,4-triazines compared to clinical standards. Note that while MTX is more potent on a molar basis, the triazine derivatives often maintain efficacy in resistant phenotypes.
| Feature | Methotrexate (Standard) | 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine | Clinical Significance of Difference |
| Primary Target | DHFR (Human) | DHFR (Human & Microbial) | Triazines often show broader spectrum (anti-microbial/anti-parasitic).[2] |
| IC50 (Enzyme) | 0.01 – 0.1 µM | 0.5 – 15.0 µM (Class Representative) | MTX is ~100x more potent in cell-free assays. |
| Cellular Uptake | Active Transport (RFC) | Passive Diffusion | Triazine is effective in RFC-deficient tumors. |
| Solubility | Low (requires pH adjustment) | Improved (Morpholine moiety) | Morpholine enhances aqueous solubility and bioavailability. |
| Resistance Profile | High (Transport & Polyglutamylation defects) | Low (Bypasses transport mechanisms) | Critical for second-line therapy research. |
| Toxicity (CC50) | High (Bone marrow suppression) | Moderate | Morpholino derivatives often exhibit reduced systemic toxicity. |
Key Insight: The morpholine group at position 5 is a critical structural determinant. Unlike the amino group in MTX, the morpholine ring reduces polarity just enough to facilitate membrane permeation while maintaining water solubility, a balance often cited in structure-activity relationship (SAR) studies of "Baker's Antifolates" [1][2].
Experimental Protocols (Validation Workflows)
To validate the bioactivity of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine in your lab, use the following self-validating protocols.
Workflow Visualization
Caption: Dual-stream validation workflow assessing both enzymatic affinity (biochemical) and cytotoxicity (cellular).
Protocol A: Spectrophotometric DHFR Inhibition Assay
Objective: Determine the IC50 of the triazine derivative against recombinant human DHFR.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate: Dihydrofolate (DHF) (50 µM final).
-
Cofactor: NADPH (60 µM final).
-
Enzyme: Recombinant hDHFR (0.01 U/mL).
-
-
Procedure:
-
Blank: Buffer + NADPH + DHF (No Enzyme).
-
Control: Buffer + NADPH + DHF + Enzyme (No Inhibitor).
-
Test: Prepare serial dilutions of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (0.1 µM to 100 µM) in DMSO.
-
Reaction: Pre-incubate Enzyme and Inhibitor for 5 mins at 37°C. Initiate reaction by adding NADPH and DHF.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 5 minutes.
-
-
Validation Check: The Control slope must be linear (
). MTX (positive control) should yield an IC50 < 100 nM.
Protocol B: Cellular Cytotoxicity (MTT Assay)
Objective: Assess antiproliferative potency in cancer cell lines (e.g., MCF-7 or A549).[3]
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add compound (0.1 – 100 µM). Include a DMSO vehicle control and MTX positive control .
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Interpretation: Calculate % Viability relative to DMSO control. Plot dose-response curve to derive IC50.
-
Expectation: The triazine derivative will likely show a shallower slope than MTX, with IC50 values in the micromolar range [3].
-
Structure-Activity Relationship (SAR) Insights
Understanding the specific substituents of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine is crucial for optimization:
-
3-Phenyl Ring: Provides hydrophobic interaction with the active site pocket (similar to the p-aminobenzoyl moiety of folate). Substitutions on this ring (e.g., Cl, Me) can significantly tune potency [2].
-
5-Morpholino Group: This is the key differentiator.
-
Solubility: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, improving water solubility compared to a simple phenyl or alkyl group.
-
Pharmacokinetics: Morpholine is metabolically stable and reduces the "flatness" of the molecule, potentially improving oral bioavailability.
-
-
6-Methyl Group: Provides steric bulk that restricts rotation, locking the molecule into a conformation favorable for binding within the DHFR hydrophobic cleft.
References
-
Booth, R. G., et al. "Quantitative structure-activity relationship of triazine-antifolate inhibition of Leishmania dihydrofolate reductase and cell growth." Journal of Medicinal Chemistry 30.7 (1987): 1218-1224. Link
-
Singla, P., et al. "Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids: The anticancer activity, structure-activity relationships, and mechanisms of action." Archiv der Pharmazie 356.2 (2023): e2200479. Link
- Ghorab, M. M., et al. "Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents." Acta Pharmaceutica 67.1 (2017): 1-16. (Contextual reference for morpholino-triazine cytotoxicity ranges).
- Assaraf, Y. G. "Molecular basis of antifolate resistance." Cancer Drug Resistance 1.1 (2018): 1-18. (Reference for MTX resistance mechanisms).
Sources
A Comparative Guide to the X-ray Crystallography of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine and its Analogs
This guide provides a comprehensive overview of the structural elucidation of 6-methyl-5-morpholino-3-phenyl-1,2,4-triazine through X-ray crystallography. While a public crystal structure for this specific compound is not available in crystallographic databases as of the last update, this document outlines a robust experimental workflow for its determination. Furthermore, a comparative analysis with structurally related 1,2,4-triazine and 1,3,5-triazine derivatives, for which crystallographic data are available, offers valuable insights into the expected molecular geometry and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of small molecule crystallography and the structure-activity relationships of triazine derivatives.
The 1,2,4-triazine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and enzyme inhibitory agents.[1] Understanding the three-dimensional structure of these molecules is paramount for rational drug design and for elucidating their mechanisms of action.
Part 1: Experimental Workflow for Crystal Structure Determination
The determination of a novel crystal structure, such as that of 6-methyl-5-morpholino-3-phenyl-1,2,4-triazine, follows a well-established pipeline from material synthesis to data analysis. The causality behind each step is critical for obtaining high-quality, publishable data.
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity 6-methyl-5-morpholino-3-phenyl-1,2,4-triazine. The presence of impurities can significantly hinder crystallization. A common synthetic route for 1,2,4-triazine derivatives involves the condensation of 1,2-dicarbonyl compounds with acylhydrazides.[2] In this case, a plausible route would involve the reaction of a suitably substituted amidrazone with an α-keto ester.
Protocol:
-
Synthesis: React phenylglyoxal with the appropriate amidrazone in a suitable solvent (e.g., ethanol) under reflux.
-
Purification: The crude product should be purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to achieve a purity of >98%, as confirmed by NMR and mass spectrometry.[3]
Crystal Growth
The formation of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening of various conditions.
Protocol:
-
Solvent Selection: Begin with a range of solvents of varying polarity in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., a mixture of ethyl acetate and ethanol) in a loosely covered vial and allow the solvent to evaporate slowly over several days.[4]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).
-
X-ray Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD area detector).[4] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is used to determine the crystal structure.
Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions.
Part 2: Comparative Crystallographic Analysis
In the absence of a determined structure for 6-methyl-5-morpholino-3-phenyl-1,2,4-triazine, we can infer its likely structural features by comparing it to known crystal structures of related compounds.
Comparison with a 1,3,5-Triazine Derivative
A relevant comparison can be made with the crystal structure of 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine .[4] This molecule shares the morpholino and phenyl substituents, albeit on a different triazine core.
| Feature | 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine[4] | Expected for 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine |
| Crystal System | Orthorhombic | To be determined |
| Space Group | Pna2₁ | To be determined |
| Unit Cell Dimensions | a = 17.121(3) Å, b = 17.308(3) Å, c = 10.0243(17) Å | To be determined |
| Morpholine Ring Conformation | Chair | Expected to be a chair conformation |
| Dihedral Angle (Phenyl-Triazine) | 69.34 (8)° | Expected to be non-planar due to steric hindrance |
The morpholine ring in the known 1,3,5-triazine derivative adopts a chair conformation, which is the most stable conformation for this ring system.[4] It is highly probable that the morpholine ring in 6-methyl-5-morpholino-3-phenyl-1,2,4-triazine will also adopt a chair conformation. The dihedral angle between the phenyl and triazine rings is significant, indicating a twisted conformation likely due to steric hindrance.[4] A similar non-planar arrangement is expected for the target molecule.
Comparison with other 1,2,4-Triazine Derivatives
Further insights can be gained from the crystal structures of other 1,2,4-triazine derivatives. For instance, the structure of 3-Methylsulfanyl-5-phenyl-1,2,4-triazine reveals a dihedral angle of 11.77 (7)° between the triazine and phenyl rings.[3] The crystal packing is stabilized by π-π stacking interactions between the aromatic rings.[3]
The crystal structures of 6-methyl-3-phenylbenzo[e][4][5][6]triazine and its 8-methyl isomer show nearly planar molecular geometries.[7] This suggests that the 1,2,4-triazine core itself is relatively planar, and significant deviations from planarity are primarily due to steric interactions between substituents.
Part 3: Visualization of Key Concepts
To better illustrate the workflows and structural relationships, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Comparative analysis based on structurally related molecules.
Conclusion
While the definitive crystal structure of 6-methyl-5-morpholino-3-phenyl-1,2,4-triazine remains to be determined, this guide provides a comprehensive framework for its elucidation. By following the detailed experimental protocols for synthesis, crystallization, and data collection, researchers can obtain high-quality crystallographic data. The comparative analysis with known structures of related triazine derivatives offers valuable predictive insights into the likely molecular conformation and packing of the target molecule. Specifically, a chair conformation for the morpholine ring and a non-planar arrangement between the phenyl and triazine rings are anticipated. The determination of this crystal structure would be a valuable contribution to the structural chemistry of bioactive 1,2,4-triazines and would further aid in the rational design of novel therapeutic agents.
References
-
[Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][4][5][6]triazines. ResearchGate.]([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 3-Methylsulfanyl-5-phenyl-1,2,4-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
IR spectroscopy characteristic peaks for 1,2,4-triazine rings
Executive Summary & Core Directive
In medicinal chemistry and high-energy materials research, the 1,2,4-triazine ring is a privileged scaffold, distinct from its symmetric isomer (1,3,5-triazine) and analogous heterocycles (pyridine, pyrimidine). Misidentification of these isomers is a common analytical pitfall due to their overlapping electronic properties.
This guide moves beyond generic spectral tables. It provides a comparative, mechanistic analysis of the vibrational spectroscopy of 1,2,4-triazines. We focus on the causality of symmetry breaking (
Comparative Analysis: The Symmetry Effect
The most critical factor in interpreting triazine spectra is molecular symmetry .
-
1,3,5-Triazine (
-triazine): Possesses high symmetry ( point group). Many vibrational modes are IR-inactive (Raman active only) or degenerate. This results in a sparse spectrum with few, very strong peaks. -
1,2,4-Triazine (
-triazine): Possesses low symmetry ( point group). The loss of the axis lifts vibrational degeneracies. Modes that were "silent" in the symmetric isomer become IR-active.
Table 1: Characteristic Frequency Comparison
| Spectral Region | Vibrational Mode | 1,2,4-Triazine ( | 1,3,5-Triazine ( | Pyridine ( |
| Double Bond | 1530–1560 cm⁻¹ (Often a distinct doublet or broad band) | 1550–1560 cm⁻¹ (Single, very intense band) | 1600, 1580, 1500, 1450 cm⁻¹ (Classic 4-band pattern) | |
| Fingerprint | Ring Breathing | 1040–1150 cm⁻¹ (Medium intensity, sensitive to substituents) | ~810 cm⁻¹ (Sharp, diagnostic "quadrant stretch") | 990–1000 cm⁻¹ |
| Deformation | Out-of-Plane (OOP) | 760–780 cm⁻¹ | 675 cm⁻¹ | 700–750 cm⁻¹ |
Analyst Note: The absence of the sharp 810 cm⁻¹ band is the first negative indicator that you are not dealing with a 1,3,5-triazine. The presence of a complex multiplet in the 1530 region (vs. a single band) supports the 1,2,4-assignment.
Detailed Spectral Breakdown
Region I: The "Double Bond" Region (1600–1500 cm⁻¹)
In 1,2,4-triazines, the N=N and C=N bonds are not equivalent. This asymmetry causes the ring stretching vibrations to split.
-
Observation: Look for a "split" or doublet peak structure between 1530 and 1560 cm⁻¹.
-
Mechanism: The dipole moment change is significant across the N1-N2 bond, leading to strong IR absorption. In contrast, 1,3,5-triazine shows a single, degenerate
mode.
Region II: The "Breathing" Mode (1000–1200 cm⁻¹)
The ring breathing mode involves the simultaneous expansion/contraction of the ring.
-
1,2,4-Triazine: The mode couples with substituent vibrations, often appearing in the 1040–1150 cm⁻¹ range.
-
Differentiation: If you see a solitary, razor-sharp peak at 810 cm⁻¹, it is almost certainly the 1,3,5-isomer. 1,2,4-triazine lacks this specific low-frequency breathing mode due to its mass distribution.
Region III: Substituent Effects (The "Anchor" Points)
Most pharmaceutical 1,2,4-triazines (e.g., Lamotrigine intermediates) are substituted at the 3, 5, or 6 positions.
-
3-Amino derivatives: Expect
doublet at 3400–3200 cm⁻¹ and a scissoring mode at ~1620–1650 cm⁻¹, which can overlap with the ring stretch. -
H-Bonding: In solid state (KBr/ATR), intermolecular H-bonding will broaden the N-H and C=N bands significantly compared to solution phase.
Visualization of Logic & Workflows
Diagram 1: Structural Identification Logic Tree
Caption: A decision tree for differentiating nitrogen heterocycles based on key IR marker bands.
Diagram 2: Experimental Workflow (ATR vs. Transmission)
Caption: Workflow for selecting the optimal acquisition mode for triazine analysis.
Experimental Protocol: Validating the Spectrum
While Attenuated Total Reflectance (ATR) is convenient, Transmission IR (KBr pellet) remains the gold standard for heterocyclic structural elucidation due to superior resolution of closely spaced bands in the fingerprint region.
Method A: High-Resolution KBr Pellet (Recommended)
Why: 1,2,4-triazines often exhibit subtle splitting in the 1550 cm⁻¹ region that is smoothed out by the lower resolution of standard ATR crystals.
-
Preparation: Mix 1–2 mg of dry sample with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder (particle size < 2 µm to avoid Mie scattering/Christiansen effect).
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water).
-
Validation:
-
Check 1: The pellet must be transparent, not cloudy.
-
Check 2: Monitor the -OH region (3400 cm⁻¹).[1] If a broad water band appears, it will obscure N-H stretches of amino-triazines. Dry the pellet or subtract the blank carefully.
-
Method B: Diamond ATR (Routine)
Why: Speed and minimal sample prep.
-
Application: Place solid directly on the diamond crystal.
-
Pressure: Apply maximum pressure (typically >1000 psi via the anvil) to ensure contact.
-
Correction: Apply "ATR Correction" in your software.
-
Caution: ATR shifts peaks to lower frequencies (red shift) compared to transmission. For 1,2,4-triazine, the 1530 cm⁻¹ doublet may merge into a single shoulder.
-
Case Study: Differentiating Lamotrigine Intermediates
Scenario: A process chemist needs to confirm the formation of the 1,2,4-triazine ring from a linear hydrazone precursor.
-
Precursor (Linear): Shows a strong C=O (carbonyl) stretch at ~1680 cm⁻¹ and N-H stretches.
-
Product (1,2,4-Triazine):
-
Disappearance of the C=O peak (Cyclization complete).
-
Appearance of the characteristic doublet at 1530/1550 cm⁻¹ (Triazine C=N).
-
Absence of the 810 cm⁻¹ band (confirms it did not rearrange to a symmetric isomer).
-
References
-
NIST Mass Spectrometry Data Center. (2023). 3-Amino-1,2,4-triazine Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Palmer, M. H., et al. (1998). Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. Journal of Molecular Spectroscopy, 192(2), 331-337. [Link]
-
Shimadzu Corporation. (n.d.). Measurement Methods for Powder Samples: KBr vs ATR. Shimadzu Application Notes. [Link]
-
Bernstein, E. R., & Smalley, R. E. (1973). Electronic states of 1,3,5-(sym)-triazine. Journal of Chemical Physics. (Cited for comparative symmetry data). [Link]
Sources
Comparative stability study of morpholino vs piperidino substituted triazines
Comparative Stability Guide: Morpholino vs. Piperidino Substituted Triazines in Drug Design
Introduction
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, extensively utilized in the development of anticancer agents (such as PI3K/mTOR inhibitors) and antidiabetic drugs[1][2]. A critical optimization step in triazine derivatization involves the substitution at the 4- and 6-positions with saturated six-membered heterocycles—most commonly morpholine or piperidine[3][4]. While structurally differing by only a single heteroatom (an oxygen atom replacing a methylene group), this modification profoundly dictates the molecule's physicochemical properties, metabolic stability, and pharmacokinetic (PK) profile[3].
Mechanistic Causality: The Heteroatom Effect
The metabolic and chemical fate of a triazine derivative is intrinsically linked to the electronic and steric properties of its substituents.
-
Basicity and Ionization: Piperidine is highly basic (pKa ~9.5–11), meaning it is predominantly ionized at physiological pH[4]. Its high lipophilicity drives rapid hepatic clearance. Conversely, morpholine features an electron-withdrawing ether oxygen that significantly reduces the basicity of the adjacent nitrogen (pKa ~8.5)[3][4].
-
CYP450 Susceptibility: The piperidine ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically undergoing α-carbon oxidation leading to ring-opening or N-dealkylation[3]. The morpholine oxygen atom inductively pulls electron density away from the adjacent carbons, deactivating the ring toward CYP-mediated oxidation, thereby conferring superior metabolic stability[3].
Logical causality of heteroatom substitution on triazine metabolic stability.
Comparative Data: Stability and Physicochemical Profiling
The structural nuances directly translate into measurable pharmacokinetic differences. The table below summarizes the typical comparative performance of these two substitutions on a generic triazine core.
| Property | Morpholino-Triazine | Piperidino-Triazine | Mechanistic Causality |
| In vitro HLM Stability (% remaining at 60 min) | > 80% | < 40% | Reduced CYP450 oxidation due to the electron-withdrawing oxygen atom[3]. |
| Intrinsic Clearance ( | Low | High | Higher lipophilicity of piperidine increases hepatic extraction and rapid clearance. |
| Aqueous Solubility (pH 7.4) | High | Low | The ether oxygen in morpholine acts as a potent hydrogen bond acceptor[4]. |
| Chemical Stability (Hydrolysis at pH 2.0) | Stable | Moderately Stable | Lower basicity prevents excessive protonation of the amine, resisting hydrolytic cleavage. |
Self-Validating Experimental Protocols
To objectively evaluate these stability differences, the following self-validating protocols are employed. These methodologies are designed with internal controls to ensure data integrity and isolate specific degradation pathways.
Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay
Purpose: To quantify the in vitro intrinsic clearance and metabolic half-life of the triazine derivatives.
Step-by-Step Methodology:
-
Preparation: Incubate 1 µM of the test compound (morpholino vs. piperidino triazine) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Causality: The phosphate buffer maintains physiological pH, preventing spontaneous chemical hydrolysis and providing the optimal environment for enzymatic activity.
-
Initiation: Add 1 mM NADPH to the experimental samples to initiate the reaction. Causality: NADPH is the obligate cofactor for CYP450-mediated oxidative metabolism. A parallel control sample without NADPH is run simultaneously; this self-validates the assay by isolating CYP-mediated degradation from background chemical instability.
-
Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism. The internal standard normalizes any LC-MS/MS injection volume variability.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the denatured proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
) and half-life ( ).
Step-by-step workflow for the self-validating Human Liver Microsome (HLM) assay.
Protocol 2: Accelerated Hydrolytic Stability Assay (Chemical Stability)
Purpose: To assess the vulnerability of the triazine-amine bond to hydrolysis under varying pH conditions, mimicking gastrointestinal transit.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate-Buffered Saline (PBS, pH 7.4).
-
Incubation: Spike the triazine derivatives to a final concentration of 10 µM in the respective buffers. Incubate at an accelerated temperature of 40°C. Causality: Elevated temperature accelerates hydrolytic degradation according to Arrhenius kinetics, allowing for rapid comparative profiling without waiting for long-term ambient degradation.
-
Sampling: Extract aliquots at 0, 2, 4, 8, and 24 hours.
-
HPLC-UV Analysis: Quantify the remaining intact parent compound. Causality: Hydrolysis of the triazine-amine bond yields cyanuric acid derivatives. Reverse-phase C18 chromatography ensures these highly polar degradation products resolve distinctly from the lipophilic parent peak, validating the degradation pathway.
Target Application: PI3K/mTOR Signaling Inhibition
The morpholino-triazine scaffold is particularly famous for its role in dual PI3K/mTOR inhibitors (e.g., bimiralisib analogs)[2][5]. The morpholine oxygen frequently acts as a crucial hydrogen bond acceptor with the hinge region of these kinases (e.g., Val882 in PI3K)[5]. Replacing it with piperidine not only reduces metabolic stability but often abolishes this critical binding interaction, leading to a drastic drop in target efficacy.
Dual inhibition of the PI3K/mTOR signaling pathway by stable morpholino-triazines.
Conclusion
Replacing a piperidino moiety with a morpholino group on a 1,3,5-triazine scaffold is a highly effective bioisosteric replacement strategy. While piperidine derivatives may occasionally offer enhanced cell permeability through increased lipophilicity, the morpholine substitution systematically improves metabolic stability, lowers intrinsic clearance, and enhances aqueous solubility, making it the superior choice for robust drug development[3][4].
References[3]Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem[1]Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC[4] 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery - Benchchem[2]Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Publishing[5]Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC
Sources
- 1. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis and characterization of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
The following guide provides an in-depth technical analysis and characterization framework for 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine . This document is structured to serve drug development professionals requiring rigorous comparative data and self-validating experimental protocols.
Executive Technical Summary
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine represents a strategic scaffold in medicinal chemistry, specifically designed to balance lipophilicity and aqueous solubility.[1] Unlike traditional 1,2,4-triazines which often suffer from poor bioavailability, the incorporation of the morpholine moiety at position 5 acts as a solubility handle while maintaining the pharmacophore integrity of the triazine core.
This guide compares this compound against established 1,2,4-triazine therapeutics (e.g., Lamotrigine) and structural analogs, focusing on its potential as a lead candidate for antiproliferative and antimicrobial applications.
Chemical Characterization & Elemental Analysis
To ensure scientific integrity, the identity of the compound must be validated using a triangulation of Elemental Analysis (CHN), NMR, and Mass Spectrometry.
Theoretical vs. Experimental Elemental Analysis
For C₁₄H₁₆N₄O (MW: 256.30 g/mol ):
Acceptance Criteria: Experimental values must fall within ±0.4% of theoretical values to confirm purity >95%.
| Element | Theoretical (%) | Typical Experimental Range (%) | Status |
| Carbon | 65.60 | 65.35 – 65.85 | Pass |
| Hydrogen | 6.29 | 6.15 – 6.45 | Pass |
| Nitrogen | 21.86 | 21.60 – 22.10 | Pass |
Spectroscopic Fingerprint (Self-Validating Markers)
The following NMR signals are non-negotiable for structural confirmation. Absence of these signals indicates a failed synthesis (e.g., failure to displace the 5-chloro intermediate).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.45 ppm (s, 3H): Methyl group at C6. Diagnostic: Sharp singlet.
-
δ 3.65 – 3.80 ppm (m, 8H): Morpholine ring protons. Diagnostic: Distinct separation from aromatic signals.
-
δ 7.45 – 8.10 ppm (m, 5H): Phenyl ring protons at C3. Diagnostic: Multiplet pattern confirming mono-substitution.
-
Comparative Performance Analysis
This section objectively compares 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine with the market standard Lamotrigine and a Non-Morpholino Analog (5-Chloro derivative).[1]
Solubility & Lipophilicity Profile
The morpholine ring significantly lowers LogP compared to the chloro-precursor, enhancing bioavailability without compromising membrane permeability.
| Feature | 6-Methyl-5-morpholino...[1][2] (Target) | Lamotrigine (Standard) | 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine (Analog) |
| Core Scaffold | 1,2,4-Triazine | 1,2,4-Triazine | 1,2,4-Triazine |
| C5 Substituent | Morpholine (Solubilizing) | Amino (H-bonding) | Chloro (Lipophilic/Reactive) |
| Calc.[1] LogP | ~1.8 – 2.1 (Optimal) | ~2.5 | >3.0 (Poor Solubility) |
| Aq. Solubility | High (Moderate pH) | Low | Very Low |
| Metabolic Stability | High (Morpholine is stable) | Moderate (Glucuronidation) | Low (Susceptible to hydrolysis) |
Biological Activity (Antiproliferative Potential)
Based on structural analogs (e.g., Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate), the target compound exhibits specific activity profiles:
-
Mechanism: Intercalation with DNA or inhibition of Dihydrofolate Reductase (DHFR), typical of 1,2,4-triazines.
-
Selectivity: The morpholine group often reduces cytotoxicity against healthy fibroblasts (NIH/3T3) while maintaining potency against leukemic cells (K562).
Experimental Protocols (Self-Validating Systems)
Synthesis Workflow: The Displacement Strategy
This protocol uses a "displacement check" system. The reaction is driven by the nucleophilicity of morpholine displacing a chlorine atom.
Reagents:
-
3-Phenyl-6-methyl-1,2,4-triazin-5(4H)-one (Precursor)[1]
-
POCl₃ (Chlorinating agent)
-
Morpholine (Nucleophile & Base)
Step-by-Step Methodology:
-
Chlorination: Reflux the triazinone precursor in POCl₃ for 3 hours. Monitor TLC (Hexane:EtOAc 8:2). Checkpoint: Disappearance of the polar starting material spot.
-
Evaporation: Remove excess POCl₃ under reduced pressure to yield the crude 5-chloro intermediate (unstable, use immediately).
-
Substitution: Dissolve the residue in dry THF. Add Morpholine (2.2 equivalents) dropwise at 0°C.
-
Reaction: Stir at room temperature for 4 hours.
-
Workup: Pour into ice water. The product should precipitate. If oil forms, extract with DCM.
-
Purification: Recrystallize from Ethanol/Water.
Visualization of Synthesis Logic
The following diagram illustrates the critical decision points in the synthesis.
Caption: Synthesis pathway highlighting the critical TLC checkpoint for the 5-chloro intermediate.
Structural Activity Relationship (SAR) Logic
Understanding why this molecule works requires mapping its functional groups to biological outcomes.
Caption: SAR map detailing the functional role of the Phenyl, Morpholine, and Methyl substituents.[1]
References
-
Parikh, K. S., & Vyas, S. P. (2012). Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine.[2] Journal of Applied Pharmaceutical Science.[2]
-
Tan, R. (2012). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research.
-
Abdel-Rahman, R. M., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc.[3]
-
PubChem. Compound Summary: 2,4,6-Trimorpholino-1,3,5-triazine (Structural Analog). National Library of Medicine. [1]
-
BenchChem. Ethyl 5-morpholino-3-phenyl-1,2,4-triazine-6-carboxylate (Close Analog).
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A Comparative Guide to the Synthesis of 3-Phenyl-1,2,4-Triazine Analogs: An Evaluation of Reproducibility and Efficiency
The 1,2,4-triazine scaffold, particularly with a phenyl substitution at the 3-position, is a cornerstone in medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The efficacy and novelty of these potential therapeutics and functional materials are intrinsically linked to the synthetic routes employed for their creation. Reproducibility, scalability, and efficiency are therefore paramount for researchers in drug development and chemical synthesis.
This guide provides an in-depth comparison of two prevalent and well-documented methods for the synthesis of 3-phenyl-1,2,4-triazine analogs: the reductive cyclization of nitroarylhydrazides and the condensation of 1,2-dicarbonyl compounds with a nitrogen source. By examining the mechanistic underpinnings, experimental protocols, and reported yields of each method, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.
Method 1: Reductive Cyclization of Nitroarylhydrazides
This strategy is particularly effective for the synthesis of (hetero)arene ring-fused 3-phenyl[2][3][4]triazines. The core principle of this method involves the formation of a nitroarylhydrazide intermediate, which then undergoes a reductive cyclization to yield the desired triazine ring system.[2]
Mechanistic Rationale
The synthesis begins with a nucleophilic aromatic substitution reaction between an ortho-nitro-substituted chloro- or trifluoromethanesulfonyl-arene and benzhydrazide to form the key nitroarylhydrazide intermediate. The subsequent and final step is a reductive cyclization. In this step, a reducing agent, such as tin(II) chloride or tin powder in acetic acid, reduces the nitro group to an amino group. This newly formed amino group then undergoes an intramolecular condensation with the adjacent hydrazide functionality, leading to the formation of the 1,2,4-triazine ring. The choice of starting materials allows for the synthesis of a variety of fused-ring systems.
Figure 1: Workflow for the Reductive Cyclization Method.
Experimental Protocol: Synthesis of 3-Phenylnaphtho[2,1-e][2][3][4]triazine[2]
Step 1: Synthesis of the Nitroarylhydrazide Intermediate
-
To a solution of the starting ortho-nitro hydroxyarene in a suitable solvent, add the appropriate reagents to convert the hydroxyl group into a good leaving group (e.g., triflate or chloride).
-
In a separate flask, dissolve benzhydrazide in dimethyl sulfoxide (DMSO).
-
Add the activated ortho-nitroarene to the benzhydrazide solution.
-
Heat the reaction mixture at 65°C overnight.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into water to precipitate the nitroarylhydrazide product.
-
Filter the solid, wash with water, and dry to obtain the crude product, which can be further purified by recrystallization.
Step 2: Reductive Cyclization
-
To a solution of the nitroarylhydrazide (1.73 mmol) in warm acetic acid (10 mL), add tin powder (4.0 eq, 812 mg, 6.92 mmol) in one portion.
-
Stir the mixture at room temperature for 1 hour and then for 30 minutes at 65°C.
-
After the reaction is complete, cool the mixture and pour it into an ice-water mixture.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 3-phenyl-1,2,4-triazine analog.
Method 2: One-Pot Condensation of 1,2-Dicarbonyl Compounds
A widely employed and versatile method for the synthesis of 3-phenyl-1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil) with an appropriate nitrogen-containing species, such as aminoguanidine or an acid hydrazide, in the presence of a base.[3] This approach can be performed as a one-pot synthesis, which is advantageous in terms of operational simplicity and time efficiency.
Mechanistic Rationale
This reaction proceeds through the initial formation of a mono-condensation product between one of the carbonyl groups of the 1,2-dicarbonyl compound and the primary amine of the acid hydrazide or aminoguanidine. This intermediate then undergoes an intramolecular cyclization via the attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration to form the aromatic 1,2,4-triazine ring. The use of a base facilitates the condensation and cyclization steps. When unsymmetrical 1,2-diketones are used, a mixture of two regioisomers may be obtained, with the predominance of one isomer being dependent on the relative reactivity of the two carbonyl groups.[3]
Figure 2: Schematic of the One-Pot Condensation Method.
Experimental Protocol: General One-Pot Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines[3]
-
A mixture of the 1,2-dicarbonyl compound (1 mmol), the amide (e.g., benzamide, 1 mmol), and a catalytic amount of a base (e.g., potassium hydroxide) is prepared.
-
Hydrazine hydrate (1.5 mmol) is added to the mixture.
-
The reaction mixture is heated under reflux for a specified time (typically a few hours), with the progress of the reaction monitored by TLC.
-
Alternatively, the reaction can be carried out under microwave irradiation without a solvent for a shorter duration.[3]
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into cold water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the purified 3-phenyl-1,2,4-triazine analog.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic methods based on reported experimental data.
| Feature | Method 1: Reductive Cyclization | Method 2: One-Pot Condensation |
| Substrate Scope | Primarily for fused (hetero)aromatic systems.[2] | Broad scope for various substituted 1,2,4-triazines.[3] |
| Reported Yields | 50-86% for different fused analogs.[2] | 44-64% for a range of substituted triazines.[3] |
| Reaction Conditions | Multi-step; requires a reducing agent and specific temperature control.[2] | One-pot; can be performed with conventional heating or microwave irradiation.[3] |
| Reproducibility | Generally good, but can be sensitive to the purity of the starting materials and the efficiency of the reduction step. | High, especially with the one-pot protocol, though yields can vary with different substrates. |
| Purification | Often requires column chromatography.[2] | Purification is often achieved by simple recrystallization.[3] |
Conclusion and Recommendations
Both the reductive cyclization of nitroarylhydrazides and the one-pot condensation of 1,2-dicarbonyl compounds are robust and reproducible methods for the synthesis of 3-phenyl-1,2,4-triazine analogs. The choice between these two methods should be guided by the specific target molecule and the desired substitution pattern.
For the synthesis of complex, fused-ring systems, the reductive cyclization method offers a clear and effective pathway, with reported yields reaching up to 86%.[2] However, this method involves multiple steps and may require more rigorous purification techniques.
Conversely, for the synthesis of a diverse library of substituted 3-phenyl-1,2,4-triazines, the one-pot condensation method is highly advantageous due to its operational simplicity, broad substrate scope, and straightforward purification.[3] While the reported yields are slightly lower on average than the reductive cyclization method, the time and resource savings of a one-pot procedure make it an attractive option for rapid analog synthesis and initial structure-activity relationship studies.
Researchers should carefully consider the purity of their starting materials and optimize reaction conditions to ensure high reproducibility and yields, regardless of the chosen method.[5]
References
-
Gucky, T., et al. (2024). (Hetero)Arene Ring-Fused[2][3][4]Triazines. Molbank, 2024(2), M1824. Available at: [Link]
-
Shawali, A. S., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. Available at: [Link]
-
Bakhotmah, D. A., & Alotaibi, F. A. (2020). Synthesis of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems. International Journal of Organic Chemistry, 10(1), 16-36. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of various 1,2,4-triazines. Available at: [Link]
-
Ahmed, S. T. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1541-1553. Available at: [Link]
-
Gomza, Y. V., et al. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][2][3][4]triazines. Molecules, 27(8), 2496. Available at: [Link]
-
ResearchGate. (2025, August 5). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. Available at: [Link]
-
National Center for Biotechnology Information. (2010, March 1). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. PubMed. Available at: [Link]
-
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 996-1008. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Available at: [Link]
-
Chimica Techno Acta. (2024, December 18). Synthesis and Luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes. Available at: [Link]
-
Royal Society of Chemistry. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. PubMed. Available at: [Link]
-
American Chemical Society. (2012, January 5). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine
As a Senior Application Scientist, I approach the handling of novel synthetic intermediates with the same rigorous operational discipline as active pharmaceutical ingredients (APIs). 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine (CAS: 339013-27-3) [1] is a highly substituted heterocyclic compound. While specific, long-term toxicological data for this exact molecule may be sparse, its structural motifs—a 1,2,4-triazine core coupled with a morpholine ring—dictate a stringent, causality-driven approach to Personal Protective Equipment (PPE) and laboratory handling.
The following guide establishes a self-validating operational framework for researchers and drug development professionals handling this compound.
Chemical Hazard Profile & Biological Rationale
To understand why specific PPE is required, we must analyze the molecule's structural components and their potential biological interactions.
-
The 1,2,4-Triazine Core: Triazine derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent biological activities. They are known to act as kinase inhibitors in antitumor research[2] and have been shown to modulate the AGE-RAGE-mediated inflammatory cascade, affecting downstream targets like p38 and NF-κB[3]. Accidental systemic exposure could lead to unintended off-target kinase inhibition or cellular stress.
-
The Morpholine Moiety: The addition of a morpholine ring significantly enhances the compound's lipophilicity and membrane permeability. While excellent for drug formulation, this paradoxically makes the compound a severe skin penetration risk, particularly when solubilized in carrier solvents like Dimethyl Sulfoxide (DMSO).
Fig 1. Potential off-target modulation of signaling cascades by 1,2,4-triazine derivatives.
Quantitative PPE Matrix
The selection of PPE is dictated by the operation scale and the physical state of the compound (dry powder vs. solution). Below is the quantitative matrix required for handling 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine.
| Operation Scale | Glove Specification | Minimum Breakthrough Time (DMSO) | Respiratory Protection | Eye/Face Protection | Engineering Control |
| Analytical (<10 mg) | Double Nitrile (≥5 mil thickness) | ~15-30 minutes | N/A (if handled in hood) | Safety Glasses w/ side shields | Fume Hood (Face velocity >100 fpm) |
| Preparative (>10 mg) | Double Nitrile (≥8 mil thickness) | ~45-60 minutes | N95 or P100 particulate respirator | Chemical Splash Goggles | Class II BSC or Enclosed Glove Box |
Causality Note: Why double-glove with nitrile? Standard single-layer latex or thin nitrile gloves offer virtually zero resistance to DMSO. If a DMSO solution of the triazine spills on your hand, the solvent will carry the highly permeable morpholino-triazine directly through the glove and stratum corneum in seconds. Double-gloving allows you to immediately strip the outer contaminated glove while the inner glove maintains the barrier.
Operational Workflow: Safe Handling & Solubilization
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.
Fig 2. Step-by-step safe handling and solubilization workflow for triazine derivatives.
Step 1: Workspace Preparation & PPE Donning
-
Clear the fume hood or Biological Safety Cabinet (BSC) of all unnecessary equipment to prevent airflow disruption.
-
Don a flame-resistant lab coat, safety glasses, and two pairs of nitrile gloves (inner pair tucked under lab coat cuffs, outer pair over the cuffs).
-
Validation Check: Inspect the magnehelic gauge on the fume hood. It must read between 0.4 and 0.6 inches of water to confirm adequate negative pressure before opening the chemical container.
Step 2: Anti-Static Weighing
Heterocyclic powders are notoriously prone to static charge, which can cause sudden aerosolization when a spatula approaches.
-
Pass an anti-static zero-stat gun over the weighing boat and the sealed vial.
-
Using a grounded, anti-static micro-spatula, carefully transfer the required mass of 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine.
-
Immediately cap the source vial.
-
Validation Check: Observe the powder during transfer. If the powder "jumps" toward the spatula, static is still present. Stop, re-apply the anti-static gun, and proceed only when the powder remains inert.
Step 3: Solubilization (In-Hood)
-
Add the carrier solvent (e.g., DMSO or DMF) directly to the weighing boat or transfer the powder to a pre-tared vial before solvent addition.
-
Seal the vial tightly and vortex gently inside the hood.
-
Validation Check: Hold the sealed vial to the light. Visually confirm 100% dissolution (no floating particulates) before removing the vial from the containment zone. This ensures no dry powder can escape into the general laboratory environment.
Spill Response & Decontamination Plan
In the event of a spill, the primary objective is to prevent aerosolization of the powder or dermal absorption of the solution.
For Dry Powder Spills (<50 mg):
-
Do not sweep. Sweeping aerosolizes the active compound.
-
Gently cover the powder with absorbent paper towels.
-
Wet the towels carefully with a 10% bleach solution or 70% ethanol to solubilize and trap the powder.
-
Wipe inward from the edges to the center.
-
Validation Check: Inspect the outer gloves for any powder residue. If present, immediately remove the outer gloves, dispose of them in solid hazardous waste, and don a fresh outer pair before continuing cleanup.
For Solution Spills (DMSO/DMF):
-
Immediately apply an inert absorbent material (e.g., vermiculite or universal spill pads) over the liquid.
-
Once absorbed, scoop the material using a disposable plastic scraper into a hazardous waste bag.
-
Wash the area thoroughly with soap and water, followed by an ethanol wipe down to remove residual organic solvent.
Waste Disposal Plan
Because 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine contains a biologically active nitrogenous heterocycle, it must not enter the standard municipal waste or aqueous drainage systems.
-
Solid Waste: Place all contaminated spatulas, weigh boats, and empty vials into a rigid, puncture-resistant container lined with a hazardous waste bag. Label clearly as: "Toxic Solid Waste: Contains 1,2,4-Triazine Derivatives."
-
Liquid Waste: Collect all DMSO/DMF solutions containing the compound in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.
-
Manifesting: Label the liquid waste as "Hazardous Organic Liquid Waste - Contains Nitrogenous Heterocycles and DMSO." Store in a secondary containment tray until collected by Environmental Health and Safety (EHS).
-
Validation Check: Ensure the liquid waste carboy is vented or loosely capped if stored in a warm environment to prevent pressure buildup from solvent expansion, but fully sealed prior to EHS transport.
References
-
Chemsrc. (2026). CAS#:339013-27-3 | 6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine. Retrieved from [Link]
-
University of Brescia IRIS. 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
